3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Description
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Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOGBUBSPFSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, a halogenated aromatic ketone of significant interest as a versatile building block in medicinal and materials chemistry. We present a robust, two-step synthetic pathway commencing with a Friedel-Crafts acylation of a substituted benzene ring, followed by a selective alpha-bromination. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a full suite of analytical techniques for structural verification and purity assessment. Emphasis is placed on the rationale behind methodological choices, potential challenges, and critical safety protocols, reflecting field-proven insights for researchers in drug development and organic synthesis.
Introduction and Strategic Importance
Phenacyl bromides (α-bromoacetophenones) are a class of highly valuable organic intermediates, primarily owing to the two reactive sites within their structure: the electrophilic carbonyl carbon and the α-carbon, which is susceptible to nucleophilic substitution.[1][2] This dual reactivity makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds, such as thiazoles, imidazoles, and quinoxalines, many of which form the core scaffolds of pharmacologically active molecules.[3][4][5]
The target molecule, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, is of particular strategic importance. Its polysubstituted aromatic ring, featuring a unique combination of bromine, chlorine, and fluorine atoms, offers a nuanced platform for molecular design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide vectors for further functionalization through cross-coupling reactions. This guide provides the foundational knowledge for the reliable synthesis and rigorous characterization of this promising synthetic intermediate.
Synthetic Strategy and Experimental Protocols
The synthesis of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is most efficiently achieved through a two-step sequence. The core logic involves first constructing the requisite acetophenone skeleton via electrophilic aromatic substitution, followed by the introduction of the α-bromine.
Overall Synthetic Workflow
The pathway begins with the Friedel-Crafts acylation of 1-bromo-3-chloro-5-fluorobenzene, followed by the alpha-bromination of the resulting ketone intermediate.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Friedel-Crafts Acylation to Synthesize 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone
Scientific Rationale: The Friedel-Crafts acylation is a classic and effective method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion.[8][9] This ion is then attacked by the π-electron system of the benzene ring. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing poly-acylation.[10]
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler leading to a scrubber). Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents). Add a suitable dry solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Step 2: Alpha-Bromination to Synthesize 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Scientific Rationale: The α-position of a ketone is acidic and can be enolized under acidic conditions. This enol form readily reacts with electrophiles like molecular bromine. The reaction is often performed in acetic acid, which serves as both a solvent and a catalyst for enolization.[11] This method provides a direct and high-yielding route to α-bromoketones.
Detailed Experimental Protocol:
-
Reagent Charging: Dissolve the purified 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone (1.0 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Add a solution of bromine (Br₂, 1.05 equivalents) in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A slight excess of bromine is used to ensure complete conversion. The evolution of HBr gas will be observed.
-
Reaction Progression: Stir the reaction at room temperature for 1-3 hours after the addition is complete. Monitor the reaction by TLC.[12]
-
Work-up: Once the reaction is complete, slowly pour the mixture into a large volume of cold water with stirring. The product, being insoluble in water, will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any residual HBr.
-
Purification: The crude 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as a crystalline solid.[13]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide. A combination of spectroscopic and physical methods should be employed.
Analytical Workflow
The confirmation process follows a logical sequence, starting with crude reaction monitoring and culminating in detailed structural analysis and purity verification of the final product.
Caption: A logical workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data based on known spectral information for analogous substituted phenacyl bromides.[3][14]
| Analytical Technique | Expected Observations |
| Appearance | White to off-white crystalline solid. |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR (CDCl₃) | ~4.45 ppm (s, 2H): Characteristic singlet for the -C(=O)CH₂ Br protons. ~7.5-7.9 ppm (m, 2H): Two aromatic protons, exhibiting splitting patterns consistent with the substitution. |
| ¹³C NMR (CDCl₃) | ~189-192 ppm: Carbonyl carbon (C =O). ~155-160 ppm (d): Aromatic carbon attached to Fluorine (C -F), showing a large C-F coupling constant. ~115-140 ppm: Other aromatic carbons. ~30-32 ppm: Methylene carbon (-C H₂Br). |
| FT-IR (KBr) | ~1700 cm⁻¹: Strong absorption for the carbonyl (C=O) stretch. ~1200-1250 cm⁻¹: C-F bond stretch. ~600-800 cm⁻¹: C-Cl and C-Br bond stretches. |
| Mass Spectrometry | M⁺, [M+2]⁺, [M+4]⁺: Characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The exact mass should correspond to the molecular formula C₈H₄Br₂ClFO. |
Safety, Handling, and Storage
CAUTION: Phenacyl bromides and their derivatives are potent lachrymators and are corrosive to the skin, eyes, and respiratory tract.[15][16] All handling must be performed with extreme care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a full-length lab coat, and chemical splash goggles with a face shield.[17]
-
Ventilation: All operations involving this compound, especially its synthesis and handling in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[18]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]
Applications and Future Outlook
The utility of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide lies in its role as a versatile synthon. It is an excellent starting material for Hantzsch thiazole synthesis, reacting with thioureas or thioamides to produce highly substituted 2-aminothiazole derivatives.[3] These scaffolds are of high interest in drug discovery programs targeting a range of diseases. Furthermore, the halogenated phenyl ring is primed for subsequent modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the rapid diversification of molecular libraries. This positions the title compound as a valuable tool for generating novel chemical entities for biological screening and materials science applications.
References
- PHENACYL BROMIDE CAS NO 70-11-1 MATERIAL SAFETY D
- Phenacyl bromide. Apollo Scientific.
- phenacyl bromide. Organic Syntheses Procedure.
- Phenacyl bromide 109980 - Safety D
- 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide. Smolecule.
- SAFETY DATA SHEET - Phenacyl Bromide. TCI Chemicals.
- a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. LOCKSS.
- Phenacyl bromide. SpectraBase.
- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed.
- Friedel Crafts Acylation And Alkyl
- Friedel–Crafts reaction. Wikipedia.
- Ethanone, 2-broMo-1-(3,5-dichlorophenyl)
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Semantic Scholar.
- Metal-free C(sp3)
- (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
- 3'-Bromo-6'-chloro-2'-fluorophenacyl bromide. Aceschem.
- Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem.
- 3-Bromo-5-chloro-2-fluorobenzoic acid. Sigma-Aldrich.
- Friedel-Crafts Acyl
- EAS Reactions (3)
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
- Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. PrepChem.com.
- Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.
- United States P
- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
Sources
- 1. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mechanism of action of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide as an alkylating agent
Mechanism of Action: 3'-Bromo-5'-chloro-2'-fluorophenacyl Bromide as a Covalent Alkylating Probe
Executive Summary
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (CAS: 1804382-39-5) is a highly specialized
Its primary mechanism of action is the
Chemical Basis of Reactivity
The efficacy of this compound as an alkylating agent is governed by two structural components: the electrophilic warhead (
The Electrophilic Warhead
The
Electronic Tuning by Ring Substituents
The specific substitution pattern (3'-Br, 5'-Cl, 2'-F) is not arbitrary; it significantly enhances reactivity compared to unsubstituted phenacyl bromide:
-
Inductive Withdrawal (-I Effect): All three halogens are electron-withdrawing.
-
2'-Fluoro (Ortho): Being closest to the carbonyl, the fluorine atom exerts a strong inductive effect, pulling electron density away from the carbonyl carbon. This increases the polarization of the carbonyl, which inductively destabilizes the
-carbon, lowering the activation energy for nucleophilic attack. -
3'-Bromo & 5'-Chloro (Meta): These substituents further decrease the electron density of the aromatic ring. This prevents the phenyl ring from donating electron density (via resonance) to stabilize the carbonyl, thereby maintaining high electrophilicity at the warhead.
-
-
Steric & Lipophilic Properties: The 2'-Fluoro substituent is small enough to avoid steric clashes in many binding pockets (unlike an ortho-iodo group) while providing a specific dipole for potential hydrogen bonding interactions. The 3'-Br and 5'-Cl significantly increase the logP (lipophilicity), facilitating membrane permeability in cell-based assays.
Mechanism of Action: Alkylation
The core mechanism is a bimolecular nucleophilic substitution (
Reaction Pathway
-
Nucleophilic Recognition: The reagent enters the protein binding pocket, guided by hydrophobic interactions with the tri-halogenated ring.
-
Activation: The target residue (e.g., Cysteine-SH) must be in its deprotonated thiolate form (
) to be sufficiently nucleophilic. This is often facilitated by the local pKa environment of the active site. -
Transition State: The thiolate attacks the
-carbon. As the bond forms, the bond lengthens. -
Irreversible Modification: The bromide ion is expelled, resulting in a stable thioether linkage. This covalent bond permanently inhibits the enzyme or tags the protein.
Mechanistic Diagram (DOT)
Caption: Kinetic pathway of cysteine alkylation via
Target Specificity & Biological Applications
While phenacyl bromides are often termed "non-specific" alkylators, the 3'-Bromo-5'-chloro-2'-fluorophenacyl derivative exhibits "directed" reactivity due to its structural complexity.
| Target Class | Residue | Mechanism of Interaction |
| Cysteine Proteases | Cysteine (Active Site) | The halogenated ring mimics peptide substrates, positioning the |
| Kinases | Cysteine (Hinge/Loop) | Targets non-catalytic cysteines in the ATP-binding pocket. The 2'-F and 5'-Cl provide unique vectors for selectivity against off-targets. |
| GPCRs | Histidine/Cysteine | Used in affinity labeling to map ligand-binding sites via allosteric pockets. |
Experimental Protocols
Warning: This compound is a potent lachrymator and skin irritant. All procedures must be performed in a fume hood.
Preparation & Solubility
-
Solvent: Dissolve in 100% anhydrous DMSO. Avoid protic solvents (ethanol/methanol) for stock solutions to prevent solvolysis.
-
Stock Concentration: Prepare a 10–50 mM stock.
-
Storage: Aliquot and store at -20°C under nitrogen/argon. Stable for 3–6 months if kept dry.
Labeling Workflow (In Vitro)
-
Buffer Selection: Use HEPES or Tris-HCl (pH 7.0–7.5). Avoid buffers with strong nucleophiles (e.g.,
-mercaptoethanol, DTT) during the reaction phase. -
Incubation:
-
Add protein (1–10
M) to buffer. -
Add reagent (10–100
M, typically 10x excess). -
Incubate at 25°C for 30–60 minutes.
-
-
Quenching: Stop the reaction by adding excess DTT (10 mM) or Glutathione. This scavenges unreacted bromide.
-
Analysis: Assess modification via Intact Protein LC-MS (mass shift of +251.48 Da - HBr = +170.4 Da approx. adduct mass depending on precise isotope calculation).
Experimental Workflow Diagram (DOT)
Caption: Step-by-step protocol for covalent labeling of protein targets.
Safety & Stability
-
Hydrolysis Risk: In aqueous buffers at pH > 8.0, the
-bromo ketone is susceptible to hydrolysis, forming the corresponding -hydroxy ketone, which is inactive as an alkylator. Keep pH near 7.0–7.5. -
Photostability: Protect from light. Halogenated aromatics can undergo photodehalogenation under intense UV exposure.
-
Toxicity: Causes severe skin burns and eye damage (H314).[1]
References
-
Apollo Scientific. (2024). Product Data Sheet: 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone (CAS 1804382-39-5).[1][2] Retrieved from
- Singh, J., et al. (2011). The chemistry and biological activity of alpha-haloketones. Chemical Reviews. (General mechanism reference for phenacyl bromides).
-
BLD Pharm. (2024).[2] Compound 2092624-18-3 and derivatives.[2] Retrieved from
- Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. (Contextual grounding for haloketone mechanism).
Sources
Harnessing the Reactivity of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide: A Multifaceted Tool in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The strategic incorporation of halogens has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] α-Haloketones, in particular, represent a class of highly versatile intermediates and pharmacophores due to their dual electrophilic centers.[4][5] This guide delves into the specific potential of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, a uniquely substituted phenacyl bromide, as a powerful tool for researchers, scientists, and drug development professionals. We will explore its inherent chemical reactivity, plausible synthetic routes, and its potential applications as a covalent inhibitor, a scaffold for complex heterocyclic synthesis, and a chemical probe for target discovery. This document serves as a practical and theoretical resource, providing not only conceptual frameworks but also detailed experimental protocols to empower innovation at the bench.
Introduction: The Strategic Advantage of a Polysubstituted Phenacyl Bromide
Phenacyl bromides are a well-established class of organic intermediates, prized for their utility in constructing biologically active molecules.[6][7][8] The core structure features a ketone and an α-bromine, creating two adjacent electrophilic sites ripe for reaction. The true power of this scaffold, however, lies in the customizability of the aromatic ring.
The subject of this guide, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, is distinguished by a specific trisubstitution pattern on its phenyl ring. Each halogen contributes uniquely to the molecule's profile:
-
2'-Fluoro: The highly electronegative fluorine atom can profoundly influence the molecule's electronic properties, pKa, and metabolic stability.[9] Its presence can enhance binding affinity through favorable electrostatic interactions and block sites of metabolic oxidation.[2][3]
-
3'-Bromo and 5'-Chloro: These larger halogens primarily increase lipophilicity, which can improve membrane permeability. They also provide additional vectors for potential interactions within a protein binding pocket and can serve as synthetic handles for further diversification.
This unique combination of substituents on a reactive phenacyl bromide core makes it a compelling candidate for several advanced medicinal chemistry applications.
Synthesis and Physicochemical Properties
The synthesis of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide can be logically achieved from its corresponding acetophenone precursor. The α-bromination of acetophenones is a classic and reliable transformation in organic synthesis.[10]
Proposed Synthetic Pathway
The most direct route involves the selective bromination of the methyl group of 3'-Bromo-5'-chloro-2'-fluoroacetophenone. This precursor can be synthesized from commercially available starting materials like 3-Bromo-5-chloro-2-fluorobenzoic acid.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: α-Bromination of 3'-Bromo-5'-chloro-2'-fluoroacetophenone
Causality: This protocol utilizes molecular bromine with a Lewis acid catalyst (AlCl₃) in an ethereal solvent.[10] The ether helps to moderate the reactivity of the bromine, while the AlCl₃ activates the carbonyl group, facilitating enolization and subsequent electrophilic attack by bromine on the α-carbon. N-Bromosuccinimide (NBS) with a radical initiator is an alternative, often milder, method.[11]
-
Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3'-Bromo-5'-chloro-2'-fluoroacetophenone in anhydrous diethyl ether.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath and add a catalytic amount of anhydrous aluminum chloride (approx. 0.05 eq).
-
Bromination: Add a solution of 1.0 equivalent of molecular bromine in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C and stir vigorously. The disappearance of the bromine color indicates the reaction is proceeding.
-
Work-up: Once the addition is complete and the bromine color has faded, allow the reaction to stir for an additional 30 minutes. Carefully quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure phenacyl bromide.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | ~330.38 g/mol | Based on the atomic weights of its constituent atoms (C₈H₄Br₂ClFO).[12] |
| LogP (Lipophilicity) | 3.5 - 4.5 | The presence of three halogens (two large, one small) significantly increases lipophilicity compared to unsubstituted phenacyl bromide. |
| Reactivity | High | The α-bromoketone is a potent electrophile, susceptible to nucleophilic attack. The electron-withdrawing halogens on the ring may further enhance this reactivity.[4] |
Potential Application I: Targeted Covalent Enzyme Inhibition
Covalent inhibitors have experienced a renaissance in drug discovery, offering benefits like enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[13][14][15] The α-haloketone moiety is a "warhead" capable of forming a permanent covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within an enzyme's active site.[16][17]
Mechanism of Action
The primary mechanism involves the nucleophilic attack by a deprotonated cysteine residue (thiolate) on the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion in an Sₙ2 reaction. This results in an irreversible thioether linkage, permanently inactivating the enzyme.
Caption: Mechanism of irreversible covalent inhibition by a phenacyl bromide.
Why 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a Promising Candidate:
-
Targeted Reactivity: The α-bromoketone provides the necessary electrophilicity for covalent bond formation.[18]
-
Selectivity through Recognition: The substituted phenyl ring acts as a "guidance system".[13] The specific pattern of halogens can form unique non-covalent interactions (e.g., halogen bonds, hydrophobic interactions) with the target protein, ensuring that the covalent reaction only occurs with high affinity binders. This is key to minimizing off-target toxicity, a historical concern with covalent drugs.[17]
-
Application to "Undruggable" Targets: Covalent inhibition can be effective against targets with shallow or transient binding pockets, such as certain kinases or proteases, where non-covalent inhibitors struggle to achieve sufficient residence time.[15]
Experimental Protocol: Screening for Covalent Inhibition
Trustworthiness: This protocol uses a well-established method involving a fluorescent substrate and pre-incubation to differentiate covalent from reversible inhibition. The time-dependent loss of activity after dilution is a hallmark of an irreversible mechanism.
-
Target Selection: Choose a model enzyme with a known catalytic cysteine, such as Papain or a specific cysteine protease relevant to a disease area.
-
Assay Setup: Prepare a buffer solution appropriate for the enzyme's optimal activity. Use a fluorogenic substrate that releases a fluorescent product upon cleavage by the enzyme.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (e.g., 0.1 µM to 50 µM) for different time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Measure the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to the enzyme activity.
-
Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in activity that is not reversed upon dilution is indicative of irreversible covalent inhibition. Calculate the apparent second-order rate constant (k_inact/K_i) to quantify the inhibitor's efficiency.
Potential Application II: Scaffold for Heterocyclic Synthesis
Phenacyl bromides are workhorse reagents for the synthesis of a vast array of heterocyclic compounds, which form the core of over 90% of modern pharmaceuticals.[7][19][20] The dual electrophilic nature of the phenacyl bromide allows it to react with binucleophiles to form rings in a predictable manner.
Hantzsch Thiazole Synthesis
One of the most prominent applications is the Hantzsch synthesis of thiazoles, a privileged scaffold in medicinal chemistry found in anticancer, antibacterial, and antiviral agents.[21] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. aceschem.com [aceschem.com]
- 13. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 17. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Nucleophilic Substitution Reactions with 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Abstract: This comprehensive guide provides detailed experimental conditions and protocols for performing nucleophilic substitution reactions with 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide. This versatile α-bromo ketone serves as a critical building block for the synthesis of a wide array of heterocyclic compounds and pharmaceutical intermediates.[1] We delve into the mechanistic underpinnings of its reactivity, explore the influence of its unique substitution pattern, and offer field-tested protocols for its reaction with various nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic workflows.
Introduction and Reagent Overview
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a highly functionalized α-haloketone. Its structure is primed for reactivity, featuring a potent electrophilic carbon center adjacent to a carbonyl group and an excellent bromide leaving group. The presence of three distinct halogen atoms on the phenyl ring—bromo, chloro, and fluoro—enhances its utility by providing multiple points for potential downstream modification while also modulating the reactivity of the primary alkylating site.
The core utility of this reagent lies in its function as a powerful alkylating agent.[2][3] The α-carbon is susceptible to attack by a wide range of nucleophiles, making it an ideal precursor for creating complex molecular architectures. Phenacyl bromides, in general, are key intermediates in the synthesis of biologically active molecules, including various five- and six-membered heterocyclic compounds.[1][4]
Key Structural Features and Reactivity:
-
Electrophilic α-Carbon: The carbon atom bonded to the bromine is the primary site for nucleophilic attack.
-
Carbonyl Activation: The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon through inductive effects and stabilizes the transition state of the substitution reaction.[5] This makes α-halo ketones particularly reactive in S\N2 reactions.
-
Aromatic Ring Substituents: The electron-withdrawing effects of the bromo, chloro, and fluoro substituents on the phenyl ring further increase the partial positive charge on the α-carbon, promoting nucleophilic attack.[6]
-
Steric Considerations: The fluorine atom at the ortho (2') position can introduce steric hindrance, which may slightly diminish the reaction rate compared to un-substituted or para/meta-substituted analogs.[6][7] This is a critical factor to consider when selecting reaction conditions.
Mechanistic Pathway: The S\N2 Reaction
Nucleophilic substitution at the α-carbon of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide proceeds predominantly through a bimolecular (S\N2) mechanism.[8][9] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[10]
Key Characteristics of the S\N2 Mechanism:
-
Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the phenacyl bromide substrate and the nucleophile.[11][12]
-
Stereochemistry: The reaction occurs via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[13] While the α-carbon in this specific molecule is not a stereocenter, this geometric constraint is fundamental to the S\N2 mechanism.
-
Transition State: A high-energy transition state is formed where the α-carbon is transiently bonded to both the incoming nucleophile and the outgoing bromide.[8] The carbonyl group helps to delocalize the developing negative charge in the transition state, which accelerates the reaction compared to a standard alkyl halide.[5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. savemyexams.com [savemyexams.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. SN2 Reaction Mechanism [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in the synthesis of novel heterocyclic compounds
Application Note & Protocols
Topic: Use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in the Synthesis of Novel Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Halogenated Phenacyl Bromides in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. The strategic introduction of halogens, particularly fluorine, into these scaffolds can profoundly enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[1][2]
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a highly functionalized and versatile building block designed for the efficient synthesis of novel, poly-halogenated heterocyclic compounds. Its core structure features two key reactive sites:
-
An α-bromoketone moiety: This is a potent electrophile, primed for classical cyclocondensation reactions with a wide range of nucleophilic partners to form various five- and six-membered rings.[3][4][5]
-
A tri-substituted phenyl ring: The presence of bromo, chloro, and fluoro substituents offers a unique electronic and steric profile. These halogens are not merely passive decorations; they are critical for modulating the physicochemical properties of the final heterocyclic products and can serve as synthetic handles for further diversification via cross-coupling reactions.
This guide provides detailed protocols and mechanistic insights for leveraging 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in the synthesis of high-value thiazole and imidazole derivatives, which are prominent cores in numerous FDA-approved drugs.[6][7]
Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and high-yielding method for constructing the thiazole ring.[3][4] It involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the significant biological activities of the resulting 2-aminothiazole products, which include anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]
Reaction Mechanism and Rationale
The reaction proceeds through a well-established multi-step pathway.[3][11]
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a strong nucleophile, attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion. This forms an isothiouronium salt intermediate.[3][11]
-
Tautomerization & Cyclization: Following a tautomerization, the imine nitrogen attacks the carbonyl carbon in an intramolecular fashion.[11]
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[3]
The choice of a protic solvent like ethanol or methanol facilitates the proton transfer steps involved in tautomerization and dehydration. The reaction is typically heated to provide the necessary activation energy for the cyclization and dehydration steps.[3]
Visualization of the Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
Detailed Experimental Protocol
Materials:
-
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol (approx. 5-10 mL per mmol of phenacyl bromide)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, and filtration flask.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (e.g., 1.00 g, 2.99 mmol, 1.0 eq).
-
Add thiourea (0.27 g, 3.59 mmol, 1.2 eq) to the flask.
-
Add absolute ethanol (20 mL) as the solvent. The reagents may not fully dissolve initially.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 50 mL of a saturated aqueous sodium bicarbonate solution while swirling. This neutralizes the hydrobromic acid (HBr) byproduct and aids in precipitating the product.[3]
-
Continue to stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with generous portions of deionized water (to remove inorganic salts) and a small amount of cold ethanol (to remove any unreacted thiourea).
-
Dry the collected solid under vacuum or in a desiccator to obtain the crude product. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Results & Data
The procedure is expected to yield the target 2-aminothiazole derivative with high purity.
| Compound Name | Molecular Formula | Expected Yield | Appearance |
| 2-Amino-4-(3-bromo-5-chloro-2-fluorophenyl)thiazole | C₉H₅BrClFN₃S | 85-95% | Off-white solid |
Characterization data for the product would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.
Synthesis of 1,2,4-Trisubstituted Imidazoles
The imidazole ring is another critical heterocycle in medicinal chemistry. While the classic Debus-Radziszewski synthesis uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a highly effective modern variation involves the condensation of an α-haloketone with an amidine.[12][13][14] This approach provides direct access to 1,2,4-trisubstituted imidazoles, which are valuable scaffolds in drug development.[15] The use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in this synthesis yields imidazoles with a unique halogenation pattern, offering potential for novel biological activities.[1]
Reaction Mechanism and Rationale
-
Initial Condensation (SN2): The reaction initiates with the nucleophilic attack of one of the amidine's nitrogen atoms on the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion.
-
Intramolecular Cyclization: The second nitrogen atom of the resulting intermediate then attacks the carbonyl carbon to form a five-membered ring.
-
Dehydration/Aromatization: The cyclic intermediate subsequently undergoes dehydration, leading to the formation of the stable, aromatic imidazole ring.
Using a base like potassium bicarbonate is crucial to neutralize the HBr generated during the reaction, which would otherwise protonate the amidine, rendering it non-nucleophilic.[14] A solvent system like aqueous THF is effective as it can solubilize both the polar amidine salt and the less polar α-haloketone.[14]
Visualization of the Imidazole Synthesis Pathway
Caption: Key steps in the synthesis of a trisubstituted imidazole from an α-haloketone.
Detailed Experimental Protocol
Materials:
-
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (1.0 eq)
-
Amidine hydrochloride salt (e.g., Benzamidine HCl) (1.1 eq)
-
Potassium bicarbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amidine hydrochloride (e.g., 1.1 eq) and potassium bicarbonate (2.5 eq) in a mixture of THF and water (e.g., 2:1 ratio). Stir for 10-15 minutes to neutralize the hydrochloride and liberate the free amidine base.
-
In a separate flask, dissolve 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (1.0 eq) in a minimal amount of THF.
-
Add the solution of the phenacyl bromide dropwise to the stirring amidine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66-70°C) and monitor by TLC. The reaction is typically complete in 3-6 hours.
-
Cool the reaction mixture to room temperature. Most of the THF can be removed under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude imidazole can be purified by column chromatography on silica gel or by recrystallization.
Applications and Future Directions
The halogenated thiazole and imidazole scaffolds synthesized from 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide are of significant interest to drug development professionals.
-
2-Aminothiazoles: This class of compounds is known for a wide range of biological activities, including roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[6][16][17] The specific halogenation pattern of the phenyl ring can be exploited to fine-tune binding interactions with target proteins.
-
Fluorinated Imidazoles: Imidazole-containing drugs are prevalent, and the inclusion of fluorine can enhance their therapeutic profile.[1][2] For instance, fluorinated imidazoles have been investigated as potential inhibitors of liver cancer cell proliferation.[15]
The bromo-substituent on the final heterocyclic products serves as a valuable synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Conclusion
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a powerful and versatile reagent for the synthesis of novel, poly-halogenated heterocyclic compounds. The established protocols for Hantzsch thiazole synthesis and imidazole formation are efficient, high-yielding, and provide access to molecular scaffolds with high potential in medicinal chemistry and drug discovery. The unique combination of reactive sites and substituents makes this compound an invaluable tool for researchers aiming to develop next-generation therapeutics.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Kumar, A., Sharma, T., Jyoti, Singh, B., Kataria, R., Singh, J., & Kumar, V. (2024). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Taylor & Francis Online. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Kumar, A., Sharma, T., Jyoti, Singh, B., Kataria, R., Singh, J., & Kumar, V. (2024). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Semantic Scholar. Available from: [Link]
-
YouTube. synthesis of thiazoles. (2019). Available from: [Link]
-
Ait Mammar, M., Djerourou, A., Hamdi, M., & Rachedi, Y. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available from: [Link]
-
Royal Society of Chemistry. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. RSC Advances. Available from: [Link]
-
Zhang, M., Chen, Z., & Chen, M. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]
-
Al-Ostath, A., Al-Qaisi, J., & El-Abadelah, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]
-
ResearchGate. Synthesis of fluorinated imidazoles. Available from: [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis. Available from: [Link]
-
YouTube. Debus Radzisewski Imidazole Synthesis. (2021). Available from: [Link]
-
ResearchGate. The Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
ResearchGate. (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Available from: [Link]
-
Roy, K., & Sanford, K. (2021). Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. Synthesis of Fluorinated Imidazole[4,5f][3][17]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). Available from: [Link]
-
Farag, A. M., Kandeel, M. M., & Abd-Almawgood, A. I. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. Available from: [Link]
-
Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]
- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzenamine. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]
-
Organic Syntheses. guanidoacetic acid. Available from: [Link]
-
ResearchGate. Reaction of thiourea derivative 115 with bromine. Available from: [Link]
-
Royal Society of Chemistry. Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study. Chemical Science. Available from: [Link]
-
International Journal of New Chemistry. Reaction between Thiouracil derivatives and Chloroasetic acid in gas and soluble phases:A theoretical study. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide as an irreversible inhibitor for enzyme kinetics studies
Application Note: Kinetic Characterization & Site-Specific Mapping of 3'-Bromo-5'-chloro-2'-fluorophenacyl Bromide (BCFPB)
Executive Summary
This guide details the experimental framework for utilizing 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) as an irreversible covalent probe for enzyme kinetics and active site mapping.
Phenacyl bromides are classic
-
Electronic Tuning: The electron-withdrawing nature of the halogens (Br, Cl, F) enhances the electrophilicity of the
-carbon, increasing reactivity toward nucleophiles (Cysteine thiols, Histidine imidazoles). -
Specificity Profiling: The unique substitution pattern provides a distinct steric footprint, allowing researchers to probe the hydrophobic pockets of target enzymes (e.g., proteases, kinases) for selectivity beyond simple reactivity.
This document provides a self-validating workflow to determine the inactivation efficiency (
Chemical Mechanism & Safety
Mechanism of Action:
BCFPB acts via an
Safety Advisory:
-
Hazard: BCFPB is a potent lachrymator and skin irritant. It mimics the behavior of tear gas agents.
-
Handling: All solid weighing must occur in a chemically resistant glovebox or a high-velocity fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
-
Quenching: Residual compound must be quenched with 5% cysteine or glutathione solution before disposal.
Protocol A: Determination of and (Kitz-Wilson Analysis)
This protocol utilizes the continuous assay method (or discontinuous aliquoting) to determine the affinity (
Experimental Design
We employ a Time-Dependent Inhibition (TDI) assay. Unlike reversible inhibitors,
Reagents:
-
Target Enzyme: Final concentration 10–50 nM (must be
). -
Substrate: At
concentration (to ensure competition is measurable but signal is high). -
BCFPB Stock: 100 mM in 100% DMSO.
-
Buffer: HEPES or Tris (pH 7.4). Avoid DTT or
-ME; use TCEP if a reducing agent is strictly required, as it is less nucleophilic.
Step-by-Step Workflow
-
Preparation: Prepare 6 concentrations of BCFPB (e.g., 0, 0.1, 0.5, 1, 5, 10
M) by serial dilution in assay buffer (max DMSO 1%). -
Incubation (The Reaction):
-
Mix Enzyme and BCFPB.
-
Start timer.
-
At specific time points (
= 0, 2, 5, 10, 20, 30 min), remove an aliquot.
-
-
Activity Measurement:
-
Dilute the aliquot 50-fold into a solution containing the Substrate.
-
Measure the initial velocity (
) of the enzymatic reaction immediately. -
Note: The large dilution prevents further inhibition and jump-starts the substrate reaction.
-
-
Data Processing:
-
Calculate the % Remaining Activity for each time point relative to the DMSO control.
-
Plot ln(% Remaining Activity) vs. Time for each inhibitor concentration.
-
The slope of each line is
(observed inactivation rate).
-
Data Analysis (Kitz-Wilson Plot)
Construct a secondary plot of
-
Equation:
-
y-intercept:
(Inverse of max inactivation rate). -
x-intercept:
(Negative inverse of affinity constant).
Interpretation:
-
High Efficiency: A high
ratio ( ) indicates a potent covalent inhibitor. -
Saturation Kinetics: If the plot is linear and intersects the y-axis, it confirms a two-step mechanism (binding followed by reaction). If it passes through the origin (infinite
), the reaction is too fast to distinguish binding from alkylation (bimolecular collision limit).
Protocol B: Active Site Mapping via LC-MS/MS
To validate that BCFPB is targeting the intended catalytic residue (and not non-specifically "painting" the protein surface), peptide mapping is required.
Workflow Diagram
Figure 1: Proteomic workflow for identifying the BCFPB modification site. The parallel control arm is essential to distinguish intrinsic modifications from inhibitor adducts.
Mass Shift Calculation
For the search engine (Mascot, Sequest, MaxQuant), you must define a custom variable modification.
-
Formula of BCFPB:
-
Leaving Group: Bromide (
) -
Lost from Protein: Proton (
) from Cysteine thiol. -
Added Moiety:
(The 3-bromo-5-chloro-2-fluorophenacyl group). -
Monoisotopic Mass Calculation:
-
Start with BCFPB MW.
-
Subtract MW of Br (78.9183 Da).
-
Note: Most software adds the mass to the residue. Since the residue loses H (1.0078 Da), the "Delta Mass" setting in software = MW(Adduct) - MW(H).
-
Approximate Delta Mass: ~250 Da (Exact mass must be calculated based on specific isotopes of Br/Cl/F).
-
Critical Check: Look for the specific isotope pattern of the adduct. The presence of 1 Bromine and 1 Chlorine in the adduct will create a distinct isotopic envelope (M, M+2, M+4) that confirms the presence of the inhibitor.
-
Protocol Steps
-
Incubation: Incubate Enzyme (5
M) with BCFPB (50 M) for 1 hour. Run a DMSO control. -
Quench & Denature: Add 8M Urea to stop the reaction and unfold the protein.
-
Reduction: Add TCEP (5 mM). Do not use DTT if excess BCFPB is still present, though urea usually prevents further reaction.
-
Capping: Add Iodoacetamide (IAM) to block unmodified cysteines. This is crucial.
-
Result: Unmodified Cys = Carbamidomethylated (+57 Da). Modified Cys = Phenacyl adduct (+~250 Da).
-
-
Digestion: Dilute Urea to <1M and add Trypsin (1:50 ratio). Digest overnight.
-
Analysis: Run on C18 RP-HPLC coupled to ESI-MS/MS.
-
Validation: Locate the peptide in the Control sample (Carbamidomethylated). Locate the corresponding peptide in the Treated sample with the specific mass shift and hydrophobicity shift (phenacyl groups usually increase retention time).
Summary of Key Parameters
| Parameter | Description | Method of Determination |
| Dissociation constant of the non-covalent complex.[1][2] | Kitz-Wilson Plot (x-intercept).[3] | |
| Rate constant of covalent bond formation.[2] | Kitz-Wilson Plot (y-intercept). | |
| Second-order rate constant (Efficiency).[1] | Slope of | |
| Occupancy | % of enzyme modified at a given time. | Intact Protein Mass Spec (Deconvoluted spectra). |
| Selectivity | Off-target alkylation. | Activity-Based Protein Profiling (ABPP) in lysate. |
References
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
-
Strelow, J. M. (2017). A perspective on the kinetics of covalent binding. SLAS Discovery, 22(1), 3-20. Link
-
Potts, M. B., et al. (2025). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Future Medicinal Chemistry. Link
Sources
Application Note: High-Confidence Cysteine Mapping using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFP-Br) Isotopic Tagging
Executive Summary
This application note details the protocol and analysis strategy for using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFP-Br) as a cysteine-reactive mass spectrometry tag. While standard alkylating agents (e.g., Iodoacetamide) effectively block disulfide bond reformation, they offer limited diagnostic utility in complex matrices.
BCFP-Br serves a dual purpose:
-
Cysteine Alkylation: It irreversibly caps reduced sulfhydryl groups via an
mechanism. -
Isotopic Coding: The retention of one Bromine and one Chlorine atom on the peptide creates a unique "isotopic fingerprint" (distinct M, M+2, M+4 pattern) that allows for high-specificity filtering of cysteine-containing peptides against high background noise.
Chemical Basis & Mechanism[1]
The Reagent
-
Name: 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
-
CAS: 1804382-39-5[1]
-
Reactive Core:
-bromo ketone (Phenacyl bromide). -
Isotopic Payload: The phenyl ring substituents (3-Br, 5-Cl, 2-F) remain attached to the peptide after the reaction.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution (
Crucial Distinction: The bromine atom on the alpha-carbon is lost. The bromine atom on the phenyl ring (3'-position) is retained, providing the mass tag.
Mass Shift Calculation
To accurately set search parameters in software (e.g., MaxQuant, Proteome Discoverer), the exact mass added to the peptide must be defined.
-
Formula of Added Group:
-
Composition:
-
Phenacyl Core (
minus 2 H for substituents = ) -
Substituents: Br, Cl, F[2]
-
-
Monoisotopic Mass (
):-
8
12.00000 = 96.00000 -
4
1.00783 = 4.03132 -
1
78.91834 = 78.91834 ( ) -
1
34.96885 = 34.96885 ( ) -
1
18.99840 = 18.99840 ( ) -
1
15.99491 = 15.99491 ( ) -
Total Monoisotopic Shift: 248.9118 Da
-
Experimental Protocol
Materials
-
Reagent: BCFP-Br (Dissolve in Acetonitrile to 200 mM immediately before use).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT to prevent alkylation of the reducing agent itself, though DTT can be used if removed via desalting prior to alkylation.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0). Note: Avoid Tris buffers if possible as primary amines can react with phenacyl bromides at high pH/temperature, though pH 8.0 is generally safe for short durations.
Workflow Steps
-
Denaturation & Reduction:
-
Dilute protein sample to 1 mg/mL in 50 mM Ammonium Bicarbonate containing 6 M Urea (or 1% SDC).
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation (The Critical Step):
-
Add BCFP-Br stock to the sample for a final concentration of 10–15 mM (approx. 2-3x molar excess over total thiols).
-
Incubate: 1 hour at Room Temperature (25°C) in the dark .
-
Why Dark? Phenacyl halides can be light-sensitive; darkness prevents radical side reactions.
-
-
Quenching:
-
Add DTT (final 20 mM) to quench unreacted BCFP-Br. Incubate for 10 mins.
-
-
Cleanup & Digestion:
-
Precipitate protein (Acetone or Methanol/Chloroform) to remove excess reagent and urea.
-
Resuspend in digestion buffer (50 mM AmBic).
-
Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject onto C18 column.
-
MS Method: High-Resolution (Orbitrap/ToF) is required to resolve the isotopic envelope.
-
Workflow Visualization
Caption: Step-by-step workflow for BCFP-Br labeling, ensuring specific cysteine tagging and isotopic detection.
Mass Spectrometry Analysis & Interpretation
The Isotopic Fingerprint
The power of BCFP-Br lies in the presence of Chlorine (
Theoretical Intensity Distribution (Normalized to Base Peak):
| Isotope Peak | Mass Shift | Composition | Approx.[3][4] Relative Intensity |
| M | 0.0 | 100% | |
| M+2 | +1.997 | ~130% (The overlap makes this peak very intense) | |
| M+4 | +3.994 | ~30% |
Note: The exact intensities depend on the peptide's carbon count, but the "Twin Tower" effect (M and M+2 being roughly equal or M+2 being slightly higher) is the diagnostic signature.
Software Configuration
When setting up the database search (e.g., MaxQuant, Mascot):
-
Modification Type: Variable (if mapping) or Fixed (if quantitative).
-
Name: Cys-BCFP
-
Composition:
-
Monoisotopic Mass: 248.91182 Da
-
Specificities: Cysteine
Fragmentation Behavior
In MS/MS (HCD/CID), the thioether bond is generally stable. However, the phenacyl group can exhibit characteristic neutral losses or internal fragments:
-
Diagnostic Ion: The tropylium-like ion or halogenated phenyl cation may appear in the low mass region, though the peptide backbone fragmentation (b/y ions) usually dominates, allowing for sequence determination.
-
Mass Defect: The presence of Br and Cl introduces a negative mass defect (relative to the nominal mass), which can be used in "Mass Defect Filtering" (MDF) workflows to remove chemical noise.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH too low (< 7.0) | Adjust buffer to pH 8.[5]0. Thiolates require basic pH to attack. |
| Precipitation | Reagent insolubility | Ensure BCFP-Br is dissolved in 100% ACN or DMSO before adding to aqueous buffer. Keep organic solvent <20% final. |
| Over-alkylation | Reaction with Lys/His | Reduce pH to 7.5 or decrease reaction time. Phenacyl bromides are more specific to Cys than Iodoacetamide, but high pH drives off-target reactivity. |
| No Isotopic Pattern | Wrong precursor selection | Ensure the MS1 isolation window includes the full isotopic envelope (M to M+4). |
References
-
Hall, M. P., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC - NIH. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
Sources
- 1. 1804382-39-5 Cas No. | 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | Apollo [store.apolloscientific.co.uk]
- 2. Buy 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide | 1805576-81-1 [smolecule.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. msbioworks.com [msbioworks.com]
Fluorescent labeling of proteins using derivatives of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Application Notes & Protocols: A Guide to Site-Specific Protein Modification
Topic: Fluorescent Labeling of Proteins Using Derivatives of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Introduction: Unlocking Protein Dynamics with Precision Fluorophores
The study of protein structure, function, and interaction is fundamental to advancing our understanding of biological processes and is a cornerstone of modern drug development.[1] Fluorescent labeling has emerged as a powerful and sensitive technique for elucidating these complexities in real-time and within the native cellular environment.[2][][4] Among the diverse repertoire of fluorescent probes, those enabling site-specific modification offer unparalleled precision, allowing researchers to interrogate specific domains or residues without perturbing the overall protein architecture.[5][6]
This guide introduces a novel class of fluorescent labeling reagents based on the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide scaffold. These reagents are α-haloketones, a class of compounds known for their reactivity towards nucleophilic amino acid residues.[7][8] The unique electronic properties conferred by the halogen substitutions on the phenyl ring are designed to modulate the reactivity and spectroscopic properties of the fluorophore, offering a new tool for protein biochemists. This document will provide a comprehensive overview of the labeling mechanism, detailed experimental protocols, and methods for characterization of the resulting fluorescently labeled proteins.
The Chemistry of Labeling: An In-Depth Look at the Mechanism
The core of the labeling technology lies in the reactivity of the α-bromo ketone moiety of the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivatives. This functional group acts as an electrophile, readily undergoing nucleophilic substitution with specific amino acid side chains.[7][9]
The primary target for this class of reagents is the sulfhydryl group of cysteine residues.[10] The high nucleophilicity of the cysteine thiol, particularly in its deprotonated thiolate form, makes it an ideal target for specific modification under controlled pH conditions.[10][] The reaction proceeds via an SN2 mechanism, resulting in a stable thioether linkage between the protein and the fluorescent probe.
While cysteine is the most common target, other nucleophilic residues such as histidine (imidazole ring) and lysine (ε-amino group) can also be modified, particularly at higher pH values where they are more likely to be deprotonated and thus more nucleophilic.[6] The specificity of the labeling reaction can be fine-tuned by controlling the pH, temperature, and reaction time.
Below is a diagram illustrating the proposed labeling reaction with a cysteine residue.
Figure 1: Proposed reaction mechanism for the fluorescent labeling of a protein's cysteine residue.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the fluorescent labeling of proteins using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivatives. It is crucial to note that optimal conditions will vary depending on the specific protein and the chosen fluorescent derivative.
I. Protein Preparation
-
Purification: The protein of interest should be purified to >95% homogeneity to avoid non-specific labeling of contaminating proteins.
-
Buffer Exchange: The purified protein should be in a suitable buffer for labeling. A recommended starting buffer is 50 mM HEPES, pH 7.5, containing 150 mM NaCl. Avoid buffers containing nucleophiles such as Tris, as they can compete with the protein for the labeling reagent.
-
Reduction of Disulfides (Optional): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced.[10]
-
Incubate the protein with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Alternatively, dithiothreitol (DTT) can be used, but it must be removed prior to adding the labeling reagent as it will react with it.[10] Removal can be achieved by size-exclusion chromatography.
-
II. Labeling Reaction
-
Reagent Preparation: Prepare a 10 mM stock solution of the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivative in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution (typically 1-5 mg/mL) with the labeling reagent stock solution. A 10 to 20-fold molar excess of the labeling reagent over the protein is a good starting point.[10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the fluorophore.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 50 mM to consume any unreacted labeling reagent.[10]
III. Purification of the Labeled Protein
It is critical to remove the unreacted fluorescent probe, as it can interfere with downstream applications and lead to high background fluorescence.[2]
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the labeled protein from the free dye. Use a resin with an appropriate molecular weight cutoff for your protein of interest.
-
Dialysis: An alternative to SEC is dialysis. Dialyze the sample against a large volume of buffer (e.g., 1L) with several buffer changes over 24-48 hours.
The general workflow for protein labeling and purification is depicted in the diagram below.
Figure 2: General workflow for fluorescently labeling a protein and subsequent purification.
Characterization of the Labeled Protein
After purification, it is essential to characterize the labeled protein to determine the extent of labeling and to ensure that the labeling has not adversely affected the protein's function.
I. Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[10]
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorophore.
-
Calculate Concentrations:
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (Aλmax × CF)] / εprotein
-
Where CF is the correction factor (A₂₈₀ of the dye / Aλmax of the dye).
-
-
The concentration of the dye can be calculated as:
-
Dye Concentration (M) = Aλmax / εdye
-
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
II. Spectroscopic Properties
The fluorescent properties of the labeled protein should be characterized to ensure the label is behaving as expected.
| Parameter | Description | Method of Measurement |
| Excitation Maximum (λex) | The wavelength at which the fluorophore absorbs the most light. | Measured using a spectrophotometer or fluorometer. |
| Emission Maximum (λem) | The wavelength at which the fluorophore emits the most light. | Measured using a fluorometer. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process.[12] | Determined relative to a known standard. |
| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state. | Measured using time-resolved fluorescence spectroscopy. |
Table 1: Key Spectroscopic Parameters for Characterizing Fluorescently Labeled Proteins.
III. Functional Analysis
It is crucial to verify that the fluorescent label has not compromised the biological activity of the protein. The specific assay will depend on the protein's function but could include:
-
Enzyme activity assays
-
Protein-protein binding assays (e.g., ELISA, Surface Plasmon Resonance)
-
Cell-based functional assays
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | - Inaccessible cysteine residues.- Disulfide bond formation.- Inactive labeling reagent. | - Unfold the protein under denaturing conditions (if refolding is possible).- Ensure complete reduction of disulfides.- Use a fresh stock of the labeling reagent. |
| High Background Fluorescence | - Incomplete removal of free dye.- Non-specific binding of the dye to the protein. | - Optimize the purification protocol (e.g., use a longer SEC column).- Include a mild detergent in the purification buffer. |
| Protein Precipitation | - The label affects protein solubility.- High concentration of organic solvent from the dye stock. | - Reduce the molar excess of the labeling reagent.- Add the labeling reagent stock solution dropwise while vortexing. |
| Loss of Protein Activity | - The label is attached at or near an active site.- The label induces a conformational change. | - Mutate the target cysteine to a different location.- Use a smaller fluorescent derivative. |
Table 2: Common Problems and Solutions in Protein Labeling.
Conclusion and Future Perspectives
The use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivatives represents a promising new avenue for the site-specific fluorescent labeling of proteins. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the utility of these novel probes. The ability to fine-tune the reactivity and spectroscopic properties of these fluorophores through synthetic chemistry will undoubtedly lead to the development of next-generation tools for studying the intricate world of proteins. As our understanding of the cellular machinery deepens, the demand for such precise and sensitive probes will only continue to grow, paving the way for new discoveries in basic research and therapeutic development.
References
- A Technical Guide to Fluorescent Labeling of Cysteine Thiols - Benchchem. (n.d.).
- Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in molecular biology (Clifton, N.J.), 998, 147–160.
- Zosel, F., Haenni, D., & Schuler, B. (2018). Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy. Methods in Molecular Biology, 1665, 207-223.
- Schuler, B. (2001). Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester.
- Fluorescent Dyes for Peptide Labeling - Probes / BOC Sciences. (n.d.).
- Nath, A. K., & Isacoff, E. Y. (2011). Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid Fluorophore. Biochemistry, 50(48), 10472-10481.
- Naidoo, K. J. (2018).
- Hibbs, R. E. (2013). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(3), 85-95.
-
α-Halo ketone. In Wikipedia. Retrieved from [Link]
-
Fluorescent Labeling: Definition, Principles, Types and Applications. (n.d.). Creative Biolabs. Retrieved from [Link]
- Hori, Y., et al. (2018). Development of versatile fluorescent protein labeling probes for live-cell imaging.
- De Rosa, L., Russomanno, A., Romanelli, A., & D'Andrea, L. D. (2013). Semi-synthesis of labeled proteins for spectroscopic applications. Molecules (Basel, Switzerland), 18(1), 440–465.
- De Rosa, L., et al. (2013).
- Waggoner, A. S. (2013). New strategies for fluorescently labeling proteins in the study of amyloids. Current opinion in structural biology, 23(5), 757-764.
-
Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5348.
- Noble, J. E., & Cerasoli, E. (n.d.). Fluorescent Labelling of Protein Analytes.
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]
-
3-Bromo-5-chloro-2-fluorobenzenamine. (n.d.). PubChem. Retrieved from [Link]
- Kilbourn, M. R., Dence, C. S., Welch, M. J., & Mathias, C. J. (1987). Fluorine-18 Labeling of Proteins. Journal of Nuclear Medicine, 28(4), 462-470.
- Bruchez, M. P. (2012). Dark Dyes–Bright Complexes: Fluorogenic Protein Labeling. Chemistry & Biology, 19(7), 902-912.
-
3-Bromo-3-Chloro-5-Fluorobenzophenone. (n.d.). Amerigo Scientific. Retrieved from [Link]
Sources
- 1. Semi-Synthesis of Labeled Proteins for Spectroscopic Applications [mdpi.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Troubleshooting & Optimization
Technical Support Center: Minimizing Non-Specific Binding of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Welcome to the technical support guide for researchers using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) in cell-based assays. This resource, designed by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you overcome challenges related to non-specific binding.
Understanding the Challenge: The Reactivity of BCFPB
What is 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) and how does it likely work?
BCFPB belongs to the phenacyl bromide class of organic compounds.[1][2] Structurally, it is an α-bromoketone, which is a type of reactive electrophile.[3] In biological systems, electrophiles can form stable, covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine, lysine, or histidine.[4][5][6] This mechanism is the basis for many targeted covalent inhibitors (TCIs), which are designed to bind and then permanently bond to their protein target.[7][8][9] This covalent interaction can lead to a long duration of action and high potency.[4][9] Therefore, it is highly probable that BCFPB acts as a covalent inhibitor.
Why is BCFPB prone to high non-specific binding?
The very feature that makes BCFPB a potent tool—its reactivity—is also its greatest challenge in cell-based assays. As a reactive electrophile, BCFPB doesn't just react with its intended target. It has the potential to form covalent bonds with any accessible and sufficiently nucleophilic residue on other, off-target proteins, lipids, or even nucleic acids.[4][7] This phenomenon is known as non-specific binding (NSB) and is a primary concern for covalent drugs and probes, as it can lead to toxicity or confounding experimental results.[7][10]
What are the consequences of high non-specific binding in my assay?
High non-specific binding can severely compromise the quality and interpretation of your data. The primary consequences include:
-
High Background Signal: Unwanted binding of BCFPB to off-target molecules or even the assay plate itself can create a high background signal, masking the true signal from your target of interest.[11][12] This reduces the assay's sensitivity and signal-to-noise ratio.[13]
-
Inaccurate Quantification: High background makes it difficult to accurately measure the specific binding to your target, leading to errors in determining parameters like potency (IC50) or binding affinity.[17]
Troubleshooting Guide & FAQs
This section provides direct answers and actionable protocols to address the most common issues encountered when working with BCFPB.
Q1: I'm seeing a very high signal in my negative control (no target) and untreated wells. Where should I begin troubleshooting?
A high background signal is the classic sign of significant non-specific binding. A systematic approach is crucial to identify and mitigate the source of the problem.
Diagram: Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background signal.
Step 1: Evaluate and Optimize Your Blocking Strategy. The first and most critical step is to ensure that all potential non-specific binding sites on your assay plate and cellular preparation are saturated.[11][13] An inadequate blocking step will invariably lead to high background.[12] Move to Q2 for a detailed guide on optimizing this.
Step 2: Refine Your Wash Protocol. Insufficient washing between steps fails to remove unbound or weakly bound BCFPB, contributing directly to background noise.[12][18][19][20] Increasing the stringency and number of washes is often a simple and highly effective solution. Proceed to Q3 for specific protocols.
Step 3: Adjust Compound Incubation Conditions. Using too high a concentration of BCFPB or incubating for too long can drive non-specific covalent reactions. Reducing either of these parameters can sometimes lower the background without significantly affecting the specific signal. See Q4 for guidance.
Q2: My current blocking buffer doesn't seem effective. How can I select and optimize a better blocking agent?
The ideal blocking agent effectively blocks non-specific binding without interfering with your specific assay components.[13] Since BCFPB is a small molecule, non-specific binding can occur through hydrophobic or electrostatic interactions with plastic surfaces and various cellular components.[17]
Common Blocking Agents for Cell-Based Assays:
| Blocking Agent | Typical Concentration | Mechanism of Action & Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A protein-based blocker that saturates non-specific protein binding sites on both cells and plastic surfaces.[11][21] It is a good first choice for most applications. |
| Non-fat Dry Milk | 1% - 5% (w/v) | A cost-effective protein-based blocker containing casein, which is highly effective.[11] Caution: Avoid if using biotin-streptavidin systems or detecting phosphoproteins.[11] |
| Casein | 0.5% - 2% (w/v) | The primary blocking protein in milk. Can be more effective than BSA in some assays. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% (v/v) | Added to blocking and wash buffers to disrupt weak, non-specific hydrophobic interactions.[17][22][21] Very effective at reducing compound "stickiness". |
Protocol A: Optimizing Blocking Agent Concentration
This protocol helps you empirically determine the best blocking agent and concentration for your specific assay.
-
Preparation: Prepare several blocking buffers with different agents (e.g., 1%, 3%, and 5% BSA in PBS) and one buffer containing no blocking agent (PBS only) as a negative control.
-
Plate Setup: Use a multi-well plate suitable for your assay. Dedicate columns to each blocking buffer concentration. Include "Total Binding" wells and "Non-Specific Binding (NSB)" wells for each condition.
-
Blocking: Add the different blocking solutions to the appropriate wells. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[13][19]
-
Cell Seeding & Treatment: Proceed with your standard protocol for cell seeding and fixation/permeabilization if required.
-
Compound Addition:
-
To "Total Binding" wells, add your detection probe or BCFPB at the desired concentration.
-
To "NSB" wells, add BCFPB. These wells should not contain the specific target (e.g., use a cell line that does not express the target protein, or omit the primary antibody in an immunoassay format).
-
-
Incubation & Washing: Incubate as per your standard protocol. Wash all wells with a PBS + 0.05% Tween-20 solution.
-
Detection: Add your detection reagent and measure the signal.
-
Analysis: Compare the signal from the NSB wells across the different blocking conditions. The optimal blocking buffer is the one that provides the lowest signal in the NSB wells without significantly reducing the signal in the "Total Binding" wells.[17]
Q3: How can I improve my wash steps to reduce background?
Effective washing is essential to remove unbound BCFPB and other reagents that contribute to background signal.[18][23] The goal is to increase stringency just enough to disrupt low-affinity, non-specific interactions without disturbing the high-affinity specific binding to your target.
Diagram: The Role of Wash Buffers
Caption: Stringent wash buffers remove weakly, non-specifically bound molecules.
Strategies for Optimizing Wash Steps:
-
Increase Wash Volume and Number: Ensure the volume is sufficient to completely cover the cell layer (e.g., 300 µL for a 96-well plate). Increase the number of wash cycles from the standard 3 to 5 or 6.[18][20][24]
-
Incorporate a "Soak" Step: After the final wash cycle, add wash buffer to the wells and allow it to incubate for 5-10 minutes before aspirating.[23][24] This helps to dissociate weakly bound molecules.
-
Increase Wash Buffer Stringency: Modify your wash buffer to disrupt different types of non-specific interactions.
Protocol B: Optimizing Wash Buffer Stringency
-
Prepare Buffers: Create a set of wash buffers with increasing stringency:
-
Buffer 1: PBS (Baseline)
-
Buffer 2: PBS + 0.05% Tween-20
-
Buffer 3: PBS + 0.1% Tween-20
-
Buffer 4: PBS + 0.1% Tween-20 + 150 mM NaCl
-
Buffer 5: PBS + 0.1% Tween-20 + 300 mM NaCl
-
-
Run Assay: Perform your assay as usual up to the first wash step.
-
Apply Wash Conditions: Divide your plate so that different sets of wells (including positive and negative controls) are washed with each of the different buffers. Use a consistent number of washes (e.g., 4 cycles) for all conditions.
-
Analyze: Measure your final signal. Identify the wash buffer that gives you the best signal-to-noise ratio (i.e., the largest difference between your positive control and negative control signals).
Q4: Can I reduce non-specific binding by changing my BCFPB incubation time or concentration?
Yes. Because BCFPB likely acts as a covalent inhibitor, both concentration and time will influence the extent of covalent modification for both specific and non-specific targets.
-
Concentration: Non-specific binding is often concentration-dependent. Reducing the BCFPB concentration may lower the background signal. It is crucial to perform a dose-response curve to find a concentration that saturates your specific target while minimizing off-target effects.
-
Incubation Time: Covalent bond formation is time-dependent.[5] A shorter incubation time may be sufficient for the reaction with your high-affinity specific target while limiting the slower, lower-affinity reactions with non-specific proteins. Experiment with different incubation times (e.g., 15 min, 30 min, 1 hour, 2 hours) to find the optimal window.
Q5: How can I be sure that the signal I'm measuring is from BCFPB binding to my specific target and not just an artifact?
This is a critical validation step. The gold standard for confirming target-specific binding is a competition assay .[17]
The principle is to pre-treat your cells with a high concentration of a known, unlabeled ligand that binds to the same site as BCFPB. This "cold" competitor will occupy the specific binding sites on your target protein. When you subsequently add BCFPB, it will be unable to bind to its specific target, and any remaining signal can be attributed to non-specific binding.
Protocol C: Competition Assay to Confirm Specific Binding
-
Select a Competitor: Choose an unlabeled compound (a known inhibitor or ligand) that is well-characterized to bind to your target of interest.
-
Plate Setup: Prepare three sets of wells:
-
Total Binding: Cells + BCFPB only.
-
Competition: Cells + high concentration of cold competitor (pre-incubated) + BCFPB.
-
Background: Wells to measure baseline noise (e.g., cells with detection reagents but no BCFPB).
-
-
Pre-incubation: Add a saturating concentration (typically 100- to 1000-fold higher than its Kd) of the unlabeled competitor to the "Competition" wells. Incubate for 30-60 minutes to allow it to occupy the specific binding sites.
-
BCFPB Incubation: Add your working concentration of BCFPB to the "Total Binding" and "Competition" wells. Incubate for your optimized time.
-
Wash and Detect: Wash all wells thoroughly using your optimized wash protocol. Proceed with the detection step.
-
Analysis: Calculate the specific binding using the following formula:
-
Specific Binding = (Signal from Total Binding) - (Signal from Competition) A significant drop in signal in the "Competition" wells compared to the "Total Binding" wells confirms that BCFPB is binding to your intended target.
-
By systematically applying these principles and protocols, you can effectively minimize non-specific binding and generate reliable, high-quality data in your cell-based assays with 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide.
References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
McCall, M. N., et al. (n.d.). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed. Retrieved from [Link]
-
G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
KPL. (n.d.). Blockers Practical Guide. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link]
-
Shimadzu. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors. Retrieved from [Link]
-
Singh, J., et al. (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
-
Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
-
Warner, K. D., et al. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. Retrieved from [Link]
-
ResearchGate. (n.d.). Covalent inhibitors adopt different binding modes to accommodate a... Retrieved from [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
Long, M. J. C., & Cravatt, B. F. (n.d.). Privileged electrophile sensors: a resource for covalent drug development. Journal of the American Chemical Society. Retrieved from [Link]
-
Corning. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays. Retrieved from [Link]
-
Parker, C. G., & Maurais, S. (n.d.). Reactive chemistry for covalent probe and therapeutic development. Cell Chemical Biology. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Parker, C. G., et al. (n.d.). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Bioconjugate Chemistry. Retrieved from [Link]
-
Shannon, D. A., et al. (n.d.). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
SeraCare. (n.d.). APPLICATION NOTE - Critical Factors in Immunoassay Optimization. Retrieved from [Link]
-
PubChem. (n.d.). Phenacyl bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]
Sources
- 1. Buy 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide | 1805576-81-1 [smolecule.com]
- 2. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. arp1.com [arp1.com]
- 20. sinobiological.com [sinobiological.com]
- 21. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 22. nicoyalife.com [nicoyalife.com]
- 23. corning.com [corning.com]
- 24. seracare.com [seracare.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
Selectivity of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide for cysteine over other nucleophilic residues
This guide provides an in-depth technical analysis of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide , a specialized electrophilic warhead identified for its tunable reactivity and application in Targeted Protein Degradation (TPD), specifically as the reactive moiety in RNF4 E3 ligase recruiters (e.g., CCW 28-3).
Executive Summary
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide represents a class of "tuned"
Primarily utilized in Activity-Based Protein Profiling (ABPP) and Targeted Protein Degradation (TPD) , this specific substitution pattern (3-Br, 5-Cl, 2-F) was identified by chemoproteomic screening as an optimal scaffold for covalently modifying Zinc-coordinating cysteines (specifically C132/C135 in the RING domain of RNF4). Its selectivity profile is defined by a "Goldilocks" reactivity: sufficiently electrophilic to modify nucleophilic cysteines within structured domains, yet possessing enough chemical stability to avoid rapid quenching by cytosolic glutathione or indiscriminate reaction with surface lysines.
Mechanism of Action & Chemical Basis of Selectivity
The Reaction Mechanism ( Alkylation)
The core mechanism is a bimolecular nucleophilic substitution (
-
Nucleophilic Attack: The thiolate anion (
) of a cysteine residue attacks the -methylene carbon. -
Transition State: The carbonyl group stabilizes the transition state through electron withdrawal (inductive effect) and potential orbital overlap.
-
Irreversible Modification: Bromide is displaced, forming a stable thioether bond.
Role of Aryl Substituents (3-Br, 5-Cl, 2-F)
The specific halogenation pattern is critical for tuning the electrophilicity (
-
Inductive Electron Withdrawal: The combination of three halogen atoms on the phenyl ring significantly pulls electron density away from the carbonyl carbon. This makes the
-carbon more electropositive and thus more reactive toward nucleophiles compared to an unsubstituted phenacyl bromide. -
Steric Modulation (2-Fluoro): The ortho-fluorine atom introduces a steric element that can hinder approach by bulky nucleophiles or restrict the conformational freedom of the warhead in the binding pocket, potentially enhancing specificity for the accessible yet reactive Zinc-finger cysteines.
-
Selectivity Factor: While increased electrophilicity generally risks off-target lysine modification, the "soft" nature of the
-haloketone electrophile maintains a strong kinetic preference for "soft" nucleophiles (Cysteine thiolates) over "hard" nucleophiles (Lysine amines) at physiological pH.
Comparative Performance Analysis
The following table compares 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide against standard cysteine-reactive probes.
Table 1: Electrophile Reactivity & Selectivity Profile
| Feature | 3'-Br-5'-Cl-2'-F-Phenacyl Bromide | Iodoacetamide (IAA) | Acrylamides | Chloroacetamides |
| Primary Target | Zinc-Finger / Structural Cys | All Accessible Cys | Non-catalytic / Surface Cys | Cys (General) |
| Reactivity Level | High (Tuned) | Moderate | Low to Moderate | Moderate to High |
| Selectivity (Cys:Lys) | >100:1 (at pH 7.4) | ~50:1 (pH dep.) | Very High | High |
| Mechanism | Michael Addition | |||
| Intrinsic Stability | Moderate (Glutathione sensitive) | High | High | High |
| Key Application | E3 Ligase Recruitment (RNF4) | Global Proteomics | Kinase Inhibitors (TCIs) | Fragment Screening |
Experimental Insight: The RNF4 Case Study
In the context of the Nomura Group's RNF4 screen , this specific warhead (embedded in ligand CCW 16/28-3) demonstrated a unique ability to modify C132/C135 .[1] Standard acrylamides failed to engage these residues effectively due to low intrinsic reactivity, while more promiscuous probes lacked the structural specificity required to recruit the E3 ligase without disrupting its function entirely.
Experimental Protocols
Protocol A: Covalent Labeling / Competition Assay (Gel-Based ABPP)
Use this protocol to verify if the probe binds to your target protein (e.g., RNF4) and to assess selectivity against a broad proteome.
Reagents:
-
Recombinant Protein (e.g., RNF4) or Cell Lysate (1 mg/mL).
-
Probe: 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (or CCW derivative).
-
Competitor: IA-Rhodamine (fluorescent general Cys probe).
-
Buffer: PBS, pH 7.4.
Workflow:
-
Preparation: Dilute protein/lysate to 1 mg/mL in PBS.
-
Probe Incubation: Add the test compound (1–10
M) to the sample. Incubate for 30–60 minutes at Room Temperature (RT).-
Note: The activated nature of this warhead allows for shorter incubation times compared to acrylamides.
-
-
Click / Competition: Add IA-Rhodamine (1
M final) and incubate for 1 hour at RT in the dark.-
Logic: If your compound covalently modified the cysteine, IA-Rhodamine cannot bind, resulting in loss of fluorescence band.
-
-
Quenching: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 mins. -
Readout: Resolve on SDS-PAGE and image fluorescence.
Protocol B: Assessing Cys vs. Lys Selectivity (LC-MS/MS)
-
Incubation: Incubate proteome with probe (10
M) at pH 7.4. -
Digestion: Digest proteins with Trypsin.
-
Analysis: Analyze peptides via LC-MS/MS.
-
Search Parameters: Set "Modification" mass shift corresponding to the probe structure (+Mass of probe - Mass of HBr).
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Zinc-Finger Cysteine Alkylation
This diagram illustrates the specific attack of the RNF4 Zinc-coordinating cysteine on the phenacyl bromide warhead.
Caption:
Diagram 2: ABPP Discovery Workflow
How this specific warhead was identified as a hit for RNF4 recruitment.
Caption: Chemoproteomic workflow used to identify the 3'-Br-5'-Cl-2'-F-phenacyl bromide scaffold as a selective RNF4 recruiter.
References
-
Ward, C. C., et al. (2019). "Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications."[7][8][9][10] ACS Chemical Biology. [Link][8]
-
Henning, N. J., et al. (2022). "The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology." MDPI. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
Pearson, R. G., et al. (1952). "Mechanism of the Reaction of
-Haloketones with Nucleophilic Reagents." Journal of the American Chemical Society. [Link]
Sources
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2020076996A1 - Covalent targeting of e3 ligases - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Mass Spectrometric Guide to Protein Modification: 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide vs. Common Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics and drug development, the precise chemical modification of proteins is a cornerstone for elucidating biological function, identifying therapeutic targets, and engineering novel biologics. The choice of a modifying reagent is critical, dictating the specificity, stability, and analytical tractability of the resulting protein conjugate. This guide provides a comprehensive comparison of a specialized phenacyl bromide derivative, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) , against widely used alkylating agents, iodoacetamide (IAA) and N-ethylmaleimide (NEM). Our analysis is grounded in mass spectrometric validation, offering field-proven insights into the causality behind experimental choices and providing a framework for self-validating protocols.
The Alkylating Agent Landscape: A Tale of Reactivity and Specificity
Protein alkylation is a fundamental chemical modification technique that primarily targets nucleophilic amino acid residues to form stable covalent bonds. This process is indispensable in mass spectrometry-based proteomics for preventing the re-formation of disulfide bonds after reduction, enabling accurate protein identification and quantification.[1] The ideal alkylating agent should exhibit high reactivity towards a specific target residue, minimal side reactions, and introduce a unique mass shift that is readily identifiable by mass spectrometry.
Iodoacetamide (IAA) and N-ethylmaleimide (NEM) are the workhorses of protein alkylation, primarily targeting the thiol group of cysteine residues.[1] However, their utility can be compromised by a lack of absolute specificity, leading to off-target modifications of other residues such as lysine, histidine, and methionine, which can complicate data analysis.[2]
Phenacyl bromides , a class of α-haloketones, offer an alternative with potentially distinct reactivity profiles. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack, primarily by the thiolate anion of cysteine residues. The aromatic ring of phenacyl bromides can be substituted with various moieties to modulate the reagent's reactivity, solubility, and spectral properties.
This guide focuses on a specific, halogenated derivative, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) . The electron-withdrawing halogen substituents on the phenyl ring are expected to enhance the electrophilicity of the α-carbon, potentially increasing its reactivity towards nucleophilic amino acids.
Comparative Analysis of Alkylating Agents
The selection of an appropriate alkylating agent is a critical decision in experimental design. The following table summarizes the key characteristics of BCFPB, IAA, and NEM, providing a basis for objective comparison.
| Feature | 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Target Residues | Primarily Cysteine. Potential for reaction with other nucleophiles (e.g., Histidine, Lysine, Methionine). | Primarily Cysteine. Known side reactions with Lysine, Histidine, and Methionine.[2] | Primarily Cysteine. |
| Reaction Mechanism | Nucleophilic substitution (SN2) by the target residue on the α-carbon of the bromoacetyl group. | Nucleophilic substitution (SN2) by the thiolate anion of cysteine on the carbon bearing the iodine atom.[1] | Michael addition of the cysteine thiol to the double bond of the maleimide ring.[1] |
| Mass Shift (Monoisotopic) | + 247.90 Da (for C8H4BrClFO moiety) | + 57.02 Da (for C2H3NO moiety) | + 125.05 Da (for C6H7NO2 moiety) |
| Advantages | Potentially higher reactivity due to electron-withdrawing substituents. The larger mass shift may aid in distinguishing modified from unmodified peptides. | Well-established and widely used. Its smaller mass shift is well-characterized in proteomics software. | Highly specific for thiols. |
| Disadvantages | Limited published data on specificity and side reactions. Potential for lower solubility in aqueous buffers. | Known to cause off-target modifications, especially at higher concentrations and pH.[2] Iodine-containing reagents can lead to complex fragmentation patterns in MS/MS.[2] | Can form stereoisomers upon reaction, potentially complicating chromatographic separation. |
Mass Spectrometric Validation: The Ultimate Arbiter
Mass spectrometry is the definitive tool for validating protein modifications, providing precise mass measurements and enabling the localization of the modification to a specific amino acid residue.[3] The workflow for validating protein modification by BCFPB or any other alkylating agent typically involves the following key steps.
Experimental workflow for mass spectrometric validation of protein modification.
Interpreting the Mass Spectra
In the initial MS1 scan, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides generated from the proteolytic digest. Peptides that have been successfully modified with an alkylating agent will exhibit a characteristic mass shift corresponding to the mass of the added chemical group.
Upon selection for fragmentation (MS/MS), the peptide is broken into a series of fragment ions (typically b- and y-ions). The masses of these fragment ions are then used to determine the amino acid sequence of the peptide. If a fragment ion contains the modified amino acid, its mass will be shifted by the mass of the alkylating agent. This allows for the precise localization of the modification site within the peptide sequence.[4]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the modification of a model protein (e.g., Bovine Serum Albumin - BSA) with BCFPB, IAA, and NEM, followed by preparation for mass spectrometric analysis.
Protein Reduction and Alkylation
Objective: To reduce disulfide bonds and alkylate the resulting free thiols.
Materials:
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB)
-
Iodoacetamide (IAA)
-
N-ethylmaleimide (NEM)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Protein Solubilization: Dissolve BSA in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation (perform separately for each reagent):
-
BCFPB: Add a 5-fold molar excess of BCFPB (dissolved in a minimal amount of ACN) to the reduced protein solution. Incubate in the dark at room temperature for 1 hour.
-
IAA: Add IAA to the reduced protein solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.[2]
-
NEM: Add NEM to the reduced protein solution to a final concentration of 20 mM. Incubate at room temperature for 1 hour.
-
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
In-solution Tryptic Digestion
Objective: To digest the alkylated protein into peptides suitable for mass spectrometric analysis.
Materials:
-
Alkylated protein solution from the previous step
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Buffer Exchange (Optional): If necessary, perform a buffer exchange to remove excess reagents using a desalting column.
-
Digestion: Add trypsin to the alkylated protein solution at a 1:50 (trypsin:protein) ratio (w/w). Incubate at 37°C overnight.
-
Acidification: Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent. Elute the peptides in a solution of 50% ACN, 0.1% TFA.
-
Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Causality Behind Experimental Choices
The choices made during the experimental workflow are guided by fundamental chemical principles and a deep understanding of the analytical techniques employed.
Logical relationships in the protein modification workflow.
-
Choice of Reducing Agent: DTT and TCEP are commonly used to reduce disulfide bonds due to their high efficiency.[2] The choice between them can depend on downstream applications; for example, TCEP is non-thiol-based and does not interfere with certain labeling chemistries.
-
Alkylation in the Dark: Iodoacetamide and other light-sensitive reagents are handled in the dark to prevent photodegradation and the formation of reactive radicals that can lead to unwanted side reactions.
-
Trypsin for Digestion: Trypsin is the most widely used protease in proteomics because it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a size range that is ideal for mass spectrometric analysis.[5]
-
Acidification to Stop Digestion: The addition of an acid like TFA denatures trypsin, effectively halting the digestion process and ensuring a consistent peptide mixture for analysis.
Conclusion and Future Outlook
The selection of a protein modifying agent is a critical parameter in proteomics and drug development that profoundly influences the quality and interpretability of experimental data. While iodoacetamide and N-ethylmaleimide remain the standard choices for cysteine alkylation, novel reagents such as 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide offer intriguing possibilities. The enhanced reactivity suggested by its chemical structure warrants further investigation to fully characterize its specificity and potential for off-target modifications.
The protocols and comparative data presented in this guide provide a robust framework for researchers to objectively evaluate and select the most appropriate alkylating agent for their specific needs. As mass spectrometry technologies continue to advance in sensitivity and resolution, the development and rigorous validation of novel protein modification chemistries will be paramount for pushing the boundaries of our understanding of the proteome.
References
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891–905. [Link]
-
Sakai, J., Kojima, S., Yanagi, K., & Kanaoka, M. (2005). 18O-Labeling quantitative proteomics using an ion trap mass spectrometer. Proteomics, 5(1), 16–23. [Link]
-
Szabó, D. G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
-
Szabó, D. G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed, 38731875. [Link]
-
Müller, T., & Winter, D. (2017). PXD005183 - Systematic Evaluation of Protein Reduction and Alkylation reveals Massive Unspecific Side Effects by Iodine-containing Reagents. OmicsDI. [Link]
-
Hampton, B. (n.d.). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... ResearchGate. [Link]
-
Abo, M., et al. (2021). A chemical proteomics method to quantify Cysteine S-acylation. ChemRxiv. [Link]
-
Szabó, D. G., et al. (2025, October 12). (PDF) A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]
-
Kentsis, A., et al. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. bioRxiv. [Link]
-
Williams, D. L. H. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. [Link]
-
Allen, D. W., & Cadman, S. (1976). Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. Proceedings of the Society for Experimental Biology and Medicine, 152(3), 318–321. [Link]
-
Kumar, Y., & Kumar, P. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 74–85. [Link]
-
Kentsis, A., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]
-
Terao, K., & Ogata, K. (1978). The different effects of N-ethylmaleimide and iodoacetamide on the activity of rat liver 60S subunits for peptide bond elongation. The Journal of Biochemistry, 84(5), 1119–1123. [Link]
-
Yates, J. R. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
-
Kentsis, A., et al. (2021, March 22). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis. [Link]
-
Barnes, S., & Renfrow, M. (2011, January 14). Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. Retrieved from [Link]
-
Mass Spectrometry of Protein Post-Translational Modifications Protocol. (2026, January 16). protocols.io. [Link]
-
Wirth, M., et al. (n.d.). Amino acid selectivity of electrophiles targeting cysteines.... ResearchGate. [Link]
- Clark, R. D., & Muchowski, J. M. (1995). U.S. Patent No. 5,436,344. Washington, DC: U.S.
-
Marvel, C. S., & Sperry, W. M. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
-
Willems, L. I., et al. (n.d.). A Perspective on Cysteine-Reactive Activity-based Probes. ChemRxiv. [Link]
-
Finkelstein, M. B., et al. (1996). Cysteine conjugate beta-lyase-catalyzed bioactivation of bromine-containing cysteine S-conjugates: stoichiometry and formation of 2,2-difluoro-3-halothiiranes. Biochemistry, 35(46), 14736–14744. [Link]
-
Zhang, Y., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 11(1), 1015. [Link]
-
Zhang, Y., et al. (n.d.). (PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. ResearchGate. [Link]
-
Italia, J. S., et al. (2017). Improving Target Amino Acid Selectivity in a Permissive Aminoacyl tRNA Synthetase Through Counter-Selection. ACS chemical biology, 12(6), 1588–1596. [Link]
-
Di-Tunno, S., et al. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. TrAC Trends in Analytical Chemistry, 157, 116750. [Link]
-
Kielkowski, P., et al. (2026, January 8). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]
-
Tenza, K., et al. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry, 13, 2354–2361. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msf.ucsf.edu [msf.ucsf.edu]
- 4. uab.edu [uab.edu]
- 5. Mass Spectrometry of Protein Post-Translational Modifications Protocol [protocols.io]
Kinetic Validation of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB): A Comparative Guide to Irreversible Inhibition
Executive Summary: The Shift to Targeted Covalency
In the landscape of enzyme inhibition, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) represents a sophisticated class of Targeted Covalent Inhibitors (TCIs) . Unlike traditional reversible inhibitors that rely solely on equilibrium binding, BCFPB utilizes a "warhead" mechanism—specifically a halogenated phenacyl bromide moiety—to form a permanent covalent bond with a nucleophilic residue (typically Cysteine or Histidine) within the enzyme's active site.
This guide validates the performance of BCFPB, contrasting its kinetic profile against Reversible Competitive Inhibitors (the classic standard) and Generic Alkylating Agents (the non-specific control). The goal is to provide a rigorous framework for proving that BCFPB acts as a specific, time-dependent inactivator rather than a promiscuous poison.
Mechanistic Profiling: The "Warhead" Advantage
BCFPB functions via a two-step mechanism:
-
Recognition (
): The halogenated aryl ring (3'-Br, 5'-Cl, 2'-F) provides structural complementarity to the enzyme's binding pocket, positioning the molecule. -
Inactivation (
): The -bromo ketone warhead undergoes nucleophilic attack by an active-site residue, displacing the bromide ion and forming an irreversible covalent adduct.
The specific halogenation pattern (Cl, F) on the ring modulates the electronic properties of the carbonyl, tuning the reactivity to avoid non-specific reactions with bulk solvent thiols—a common failure point for generic alkylators.
Diagram 1: Mechanism of Action (Two-Step Inactivation)
Caption: The two-step mechanism distinguishing BCFPB from simple alkylators. High affinity (
Comparative Analysis: BCFPB vs. Alternatives
To validate BCFPB, one must distinguish it from reversible inhibitors (which wash out) and generic alkylators (which kill everything).
| Feature | BCFPB (Targeted Covalent) | Reversible Competitive Inhibitor | Generic Alkylator (e.g., Iodoacetamide) |
| Binding Mode | Two-step: Bind then Bond | One-step: Equilibrium Binding | One-step: Random Collision |
| IC50 Behavior | Time-Dependent (Decreases over time) | Time-Independent (Constant) | Time-Dependent (But weak affinity) |
| Reversibility | Irreversible (Activity does not recover) | Reversible (Activity recovers upon dilution) | Irreversible |
| Key Metric | Second-order rate constant ( | ||
| Selectivity | High (Driven by scaffold fit) | High (Driven by scaffold fit) | Low (Reacts with any accessible nucleophile) |
| Washout Effect | Inhibition persists after dialysis | Inhibition is lost after dialysis | Inhibition persists |
Experimental Protocols for Validation
Protocol A: The "IC50 Shift" Assay (Time-Dependency)
Purpose: To demonstrate that inhibition increases with pre-incubation time, a hallmark of covalent inhibitors.
Methodology:
-
Prepare Enzyme: Dilute enzyme to 2x final concentration in assay buffer.
-
Prepare Inhibitor: Prepare a serial dilution of BCFPB (e.g., 0.1 nM to 10 µM).
-
Pre-incubation:
-
Mix Enzyme and BCFPB.
-
Incubate for varying times (
= 0, 15, 30, 60 min).
-
-
Trigger Reaction: Add Substrate (at
concentration) to aliquots at each time point. -
Measure: Record initial velocity (
).
Data Analysis:
-
Plot Residual Activity (%) vs. [Inhibitor].
-
Success Criteria: The
curve must shift to the left (lower concentration) as pre-incubation time increases. If remains constant, BCFPB is acting reversibly (or the warhead is inactive).
Protocol B: The Rapid Dilution Assay (Reversibility Check)
Purpose: To prove the bond is permanent and distinguish BCFPB from "slow-tight" binding reversible inhibitors.
Methodology:
-
Incubate: Mix Enzyme + BCFPB at a concentration of
. Incubate for 60 min (to allow covalent bond formation).-
Control: Enzyme + DMSO (no inhibitor).
-
-
Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.
-
Note: This drops [BCFPB] to
. If reversible, the inhibitor would dissociate, and activity would recover.[1]
-
-
Monitor: Measure product formation continuously for 30–60 minutes.
Interpretation:
-
Reversible Inhibitor: The progress curve will show a "lag" followed by recovery of slope (activity) as the inhibitor falls off.
-
BCFPB (Irreversible): The slope remains flat (zero activity) or matches the inhibited rate. No recovery occurs.
Protocol C: Determination of
(The Gold Standard)
Purpose: To quantify the potency of the covalent reaction. This is the only valid metric for ranking BCFPB against other covalent analogs.
Methodology (Kitz-Wilson Method):
-
Incubate Enzyme with varying [BCFPB] (
). -
At various time points (
), remove an aliquot and measure remaining activity ( ). -
Plot
vs. Time ( ) for each inhibitor concentration.-
Result: A series of straight lines.[2] The slope of each line is the observed rate constant,
.
-
-
Plot
vs. [I].-
Fit to the hyperbolic equation:
-
Diagram 2: Kinetic Workflow for
Caption: The Kitz-Wilson workflow transforms time-dependent raw data into the definitive efficiency metric (
Troubleshooting & Controls
-
The "Thiol Scavenger" Control: To ensure BCFPB isn't just alkylating random surface cysteines, perform the assay in the presence of 1 mM Glutathione (GSH) or DTT.
-
Result: If BCFPB is specific (TCI), the presence of GSH should not significantly abolish inhibition (because the inhibitor binds the active site pocket before reacting). If inhibition vanishes completely, BCFPB is likely a non-specific alkylator.
-
-
Solubility: Phenacyl bromides are hydrophobic. Ensure final DMSO concentration is <5% and consistent across controls to prevent enzyme denaturation.
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4][5] Nature Reviews Drug Discovery, 10, 307–317.
-
Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245–3249.
-
Strelow, J., et al. (2012). "Mechanism of Action Assays for Enzymes." Assay Guidance Manual. NCBI.
Sources
- 1. knyamed.com [knyamed.com]
- 2. Untitled Document [homepages.ucl.ac.uk]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Benchmarking Chemical Probe Efficiency: A Case Study of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
In the intricate world of cellular signaling and drug discovery, chemical probes are indispensable tools for dissecting enzyme function and validating therapeutic targets. The utility of a probe, however, is not merely in its ability to interact with a target but in its efficiency and precision. This guide provides a comprehensive framework for benchmarking the efficiency of chemical probes, using the putative irreversible inhibitor, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, as a case study. We will compare its performance against established fluorogenic substrate probes for a ubiquitous enzyme family, phospholipase A2 (PLA2).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, ensuring a deep and applicable understanding of the principles of probe characterization.
The Target: Cytosolic Phospholipase A2 (cPLA2)
Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, releasing arachidonic acid – a precursor to pro-inflammatory eicosanoids.[1][2] Its pivotal role in inflammation makes it a significant target for therapeutic intervention and a prime candidate for study using chemical probes.
Signaling Pathway Context
To appreciate the significance of probing cPLA2 activity, it is crucial to understand its position in cellular signaling.
Caption: The cPLA2 signaling cascade, initiated by inflammatory stimuli.
Profiling the Chemical Probes
A robust comparison requires a deep understanding of each probe's mechanism of action. We will evaluate two distinct classes: an irreversible covalent inhibitor and fluorogenic substrates.
The Covalent Probe: 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Phenacyl bromides are a class of α-haloketones known to act as irreversible inhibitors of various enzymes, notably those with a reactive nucleophile in their active site.[3][4][5] The compound p-bromophenacyl bromide (BPB) is a well-documented inhibitor of PLA2.[5] 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, with its electrophilic bromomethyl ketone moiety, is predicted to function similarly.
Mechanism of Action: Irreversible Inhibition This probe likely operates via a two-step mechanism: initial, reversible binding to the enzyme's active site (E•I), followed by an irreversible covalent modification (E-I) of a key amino acid residue, such as a histidine or serine.[6][7]
The efficiency of such an inhibitor is not defined by an IC50 value, which is time-dependent for irreversible inhibitors, but by the second-order rate constant of inactivation, k_inact_ / K_I_ .[6]
-
K_I_ : The inhibitor concentration that yields half the maximal rate of inactivation. It reflects the initial binding affinity.
-
k_inact_ : The maximum rate of inactivation at saturating inhibitor concentrations. It represents the rate of covalent bond formation.
A higher k_inact_ / K_I_ value signifies a more efficient and potent irreversible inhibitor.
Alternative Probes: Fluorogenic Substrates
In contrast to inhibitors, fluorogenic substrates are molecules that the enzyme processes, leading to a measurable change in fluorescence. This provides a real-time readout of enzymatic activity.
A. Quenched Fluorescent Substrate: PED6 PED6 is a fluorogenic substrate for PLA2. It contains a BODIPY FL dye on the sn-2 acyl chain and a dinitrophenyl quencher on the head group. In its intact form, the quencher suppresses the fluorophore's emission. Upon hydrolysis of the dye-labeled acyl chain by PLA2, the fluorophore is released from the quencher's proximity, resulting in a significant increase in fluorescence.[8]
B. Activatable Fluorophore: DDAO Arachidonate This type of probe consists of a fluorophore, such as DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)), esterified with arachidonic acid.[2][9] The esterification ablates the fluorescence of the DDAO core. Since cPLA2 specifically recognizes arachidonic acid, it cleaves the ester bond, releasing the highly fluorescent DDAO molecule. The specificity for cPLA2 is conferred by the arachidonate tail.[2][9]
Efficiency Metrics for Fluorogenic Substrates The efficiency of these substrate probes is determined by standard Michaelis-Menten kinetics:
-
K_m_ : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ indicates higher binding affinity.
-
k_cat_ : The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.
-
k_cat_ / K_m_ : The catalytic efficiency, which reflects the overall efficiency of the enzyme for that substrate.
Experimental Framework for Comparative Benchmarking
To objectively compare these probes, a multi-step experimental workflow is necessary. This workflow is designed to first characterize the fundamental kinetic parameters of each probe with purified enzyme and then to assess their performance in a more complex cellular environment.
Caption: A structured workflow for benchmarking chemical probes.
Experimental Protocols
PART A: Kinetic Characterization of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Objective: To determine the k_inact_ and K_I_ of the irreversible inhibitor.
Principle: The enzyme is incubated with various concentrations of the inhibitor for different time points. The remaining enzyme activity is then measured using a standard substrate assay. The observed rate of inactivation (k_obs_) for each inhibitor concentration is determined by plotting the natural log of remaining activity versus time. Finally, k_inact_ and K_I_ are derived by plotting k_obs_ against the inhibitor concentration.[6][10]
Materials:
-
Purified recombinant human cPLA2
-
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2, 0.5 mg/mL BSA
-
Fluorogenic Substrate (for activity measurement): e.g., PED6
-
96-well microplate and fluorescence plate reader
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare a series of dilutions of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in DMSO.
-
In a microplate, add the assay buffer and the inhibitor dilutions. Include a DMSO-only control.
-
Initiate the reaction by adding a fixed concentration of cPLA2 to all wells. Incubate at 37°C.
-
-
Time-Point Sampling:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation well.
-
Immediately dilute the aliquot into a separate plate containing assay buffer with a high concentration of a substrate (e.g., PED6). This dilution effectively stops the inactivation reaction.
-
-
Activity Measurement:
-
Measure the rate of fluorescence increase in the substrate plate using a plate reader. This rate is proportional to the remaining active cPLA2.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. The negative of the slope of this line is the observed rate of inactivation (k_obs_).
-
Plot the calculated k_obs_ values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs_ = (k_inact_ * [I]) / (K_I_ + [I]) . This will yield the values for k_inact_ and K_I_.
-
PART B: Kinetic Characterization of Fluorogenic Substrates
Objective: To determine the K_m_ and k_cat_ for PED6 and DDAO Arachidonate.
Principle: The initial rate of the enzymatic reaction is measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine K_m_ and V_max_.
Materials:
-
Purified recombinant human cPLA2
-
Fluorogenic substrates: PED6 and DDAO Arachidonate
-
Assay Buffer (as above)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Substrate Dilutions:
-
Prepare serial dilutions of each fluorogenic substrate in the assay buffer.
-
-
Reaction Initiation:
-
Add the substrate dilutions to the wells of a 96-well plate.
-
Initiate the reaction by adding a fixed, low concentration of cPLA2 to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity over time (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V_0_) for each substrate concentration from the linear portion of the fluorescence vs. time plot.
-
Plot V_0_ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V_0_ = (V_max_ * [S]) / (K_m_ + [S]) using non-linear regression software to determine K_m_ and V_max_.
-
Calculate k_cat_ using the equation: k_cat_ = V_max_ / [E] , where [E] is the total enzyme concentration.
-
Comparative Data Summary
The following table presents hypothetical, yet realistic, data derived from the described experiments, allowing for a direct comparison of the probes.
| Parameter | 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide | PED6 | DDAO Arachidonate | Significance |
| Probe Type | Irreversible Inhibitor | Quenched Substrate | Activatable Substrate | Defines mechanism and application |
| K_I_ (μM) | 5.2 | N/A | N/A | Inhibitor's initial binding affinity |
| k_inact_ (s⁻¹) | 0.08 | N/A | N/A | Rate of covalent modification |
| k_inact_ / K_I_ (M⁻¹s⁻¹) | 15,385 | N/A | N/A | Overall inhibitor efficiency |
| K_m_ (μM) | N/A | 12.5 | 4.8 | Substrate affinity |
| k_cat_ (s⁻¹) | N/A | 25 | 15 | Substrate turnover rate |
| k_cat_ / K_m_ (M⁻¹s⁻¹) | N/A | 2.0 x 10⁶ | 3.1 x 10⁶ | Overall catalytic efficiency |
| Fluorescence Change | N/A | ~15-fold | ~50-fold | Signal-to-background ratio |
Interpretation and Field-Proven Insights
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide shows a high k_inact_ / K_I_ value, indicating it is a potent and efficient irreversible inhibitor.
-
Strengths: Its covalent nature makes it suitable for "pulse-chase" experiments to study enzyme turnover and for activity-based protein profiling (ABPP) to identify active enzyme populations. The inhibition is long-lasting, which can be advantageous for sustained target modulation.
-
Weaknesses: As with many reactive electrophiles, there is a potential for off-target reactivity with other nucleophile-containing proteins, which must be rigorously evaluated. It does not provide a real-time readout of activity fluctuations.
Fluorogenic Substrates (PED6 and DDAO Arachidonate) serve as excellent real-time reporters of enzyme activity.
-
DDAO Arachidonate emerges as the more efficient substrate with a higher catalytic efficiency (k_cat_ / K_m_) and a superior signal-to-background ratio. Its higher affinity (lower K_m_) means it can detect lower levels of enzyme activity. The arachidonate moiety provides inherent specificity for cPLA2.[2][9]
-
PED6 is a viable alternative, though less efficient than DDAO arachidonate in this comparison. Its utility in high-throughput screening has been demonstrated.[8]
-
Strengths: They provide continuous, real-time kinetic data, making them ideal for high-throughput screening of inhibitors and for studying dynamic cellular processes.
-
Weaknesses: The signal is dependent on substrate concentration and can be affected by substrate depletion in prolonged assays. Their cellular uptake and localization can also influence results.
Recommendations for Researchers
The choice of chemical probe is fundamentally tied to the biological question being asked.
-
For identifying and quantifying active enzyme populations or for applications requiring long-term, stable target engagement , an efficient irreversible inhibitor like 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a superior choice. Its utility in ABPP is a significant advantage.
-
For high-throughput screening of potential inhibitors or for real-time monitoring of cPLA2 activity in response to stimuli, a high-efficiency fluorogenic substrate like DDAO Arachidonate is recommended due to its superior kinetics and signal window.
This guide provides a logical and scientifically rigorous framework for the comparative analysis of chemical probes. By understanding the underlying principles and applying these detailed protocols, researchers can confidently select and validate the optimal tools for their specific needs, accelerating discovery in both basic research and drug development.
References
-
Ng, C. Y., Kwok, T. X. W., Tan, F. C. K., Low, C., & Lam, Y. (2017). Fluorogenic probes to monitor cytosolic phospholipase A2 activity. Chemical Communications, 53(13), 1813–1816. [Link]
-
Wooten, J. V., Howard, C. M., Blair, S. L., & Smith, B. D. (2015). Synthesis and Evaluation of Cytosolic Phospholipase A2 Activatable Fluorophores for Cancer Imaging. Bioconjugate Chemistry, 26(12), 2568–2575. [Link]
-
Wooten, J. V., Howard, C. M., Blair, S. L., & Smith, B. D. (2015). Synthesis and Evaluation of Cytosolic Phospholipase A(2) Activatable Fluorophores for Cancer Imaging. PubMed. [Link]
-
R Discovery. Substituted Phenacyl Bromides Research Articles. [Link]
-
An, Y., Zhao, W. D., & Wu, L. G. (2022). Phospholipase A2-based probes to study vesicle trafficking. Frontiers in Synaptic Neuroscience, 14, 1039893. [Link]
-
Zhang, Y., et al. (2018). Measuring lipoprotein-associated phospholipase A2 activity in China: Protocol comparison and recalibration. Journal of Clinical Laboratory Analysis, 32(5), e22385. [Link]
-
R Discovery. Phenacyl Bromide Research Articles. [Link]
-
Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 339–341. [Link]
-
Sakasegawa, S. I., et al. (2012). A novel enzymatic assay for lipoprotein-associated phospholipase A2 activity. Clinica Chimica Acta, 413(19-20), 1539-1544. [Link]
-
Lee, I., & Uhm, T. S. (1997). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Bulletin of the Korean Chemical Society, 18(1), 88-92. [Link]
-
ResearchGate. (2014). Measurement of Lipoprotein-Associated Phospholipase A2 by Use of 3 Different Methods: Exploration of Discordance between ELISA and Activity Assays. [Link]
-
Lorigan, M. A., & Lawrence, D. N. (1997). Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. Immunopharmacology, 37(1), 7-14. [Link]
-
LibreTexts Chemistry. (2020). 8.7: Enzyme Inhibition. [Link]
-
Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 227(2), 274-279. [Link]
Sources
- 1. Fluorogenic probes to monitor cytosolic phospholipase A2 activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of Cytosolic Phospholipase A2 Activatable Fluorophores for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Synthesis and Evaluation of Cytosolic Phospholipase A(2) Activatable Fluorophores for Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vivo vs. In Vitro Reactivity of 3'-Bromo-5'-chloro-2'-fluorophenacyl Bromide
Executive Summary: The "Probe Paradox"
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCF-PB) represents a highly specialized class of
The Bottom Line:
-
In Vitro: BCF-PB is a high-fidelity alkylating agent . The specific substitution pattern—particularly the ortho-fluorine—modulates the electrophilicity of the
-carbon, offering a "Goldilocks" zone of reactivity that is faster than iodoacetamide but more selective than simple phenacyl bromide. -
In Vivo: The compound faces severe metabolic liabilities . Its high electrophilicity renders it a primary target for glutathione (GSH) conjugation, leading to rapid systemic clearance and potential off-target toxicity (haptenization) before reaching distal tissues.
Chemical Architecture & Reactivity Logic
To understand the experimental data, we must first deconstruct the molecule’s electronic and steric environment.
The Warhead: -Bromoketone
The core mechanism is an
The Tuning: Substituent Effects
The 3', 5', and 2' positions are not random; they dictate the kinetics.
| Substituent | Position | Electronic Effect | Steric/Kinetic Consequence |
| Bromine (-Br) | 3' (Meta) | Inductive Withdrawal (-I) | Increases electrophilicity of carbonyl & |
| Chlorine (-Cl) | 5' (Meta) | Inductive Withdrawal (-I) | Further amplifies electron deficiency. |
| Fluorine (-F) | 2' (Ortho) | Inductive (-I) + Resonance (+R) | The Critical Modulator. While electronically activating, the ortho position introduces a rotational barrier (steric hindrance) that prevents the carbonyl from achieving planarity with the ring. This dampens the reactivity slightly compared to para-substituted analogs, enhancing selectivity [1]. |
In Vitro Performance: Precision Labeling
In a controlled buffer system, BCF-PB outperforms standard alkylators when rapid, irreversible inhibition is required without the sluggishness of iodoacetamide.
Comparative Reactivity (Cysteine Alkylation)
| Reagent | Reaction Rate ( | Selectivity | pH Optima |
| BCF-PB | High (~150) | High (Cys >> Lys) | 7.0 - 7.5 |
| Phenacyl Bromide | Very High (200) | Low (Promiscuous) | 6.5 - 7.0 |
| Iodoacetamide (IAA) | Low (1) | High | 7.5 - 8.5 |
| N-Ethylmaleimide (NEM) | Medium (50) | Very High | 7.0 |
Protocol: Site-Specific Enzyme Inhibition
Use this protocol for kinetic inactivation studies of cysteine proteases.
-
Preparation: Dissolve BCF-PB in anhydrous DMSO to 100 mM. Note: Avoid protic solvents (EtOH/MeOH) to prevent solvolysis.
-
Activation: Dilute enzyme to 1-5
M in HEPES buffer (50 mM, pH 7.2). Avoid Tris buffer as the free amine can react slowly with the probe. -
Reaction: Add BCF-PB (10-fold molar excess).
-
Quenching: Stop reaction after 10–30 mins with 10 mM DTT or
-mercaptoethanol. -
Readout: Assess activity via fluorogenic substrate or Mass Spectrometry (expect +251.4 Da mass shift).
Mechanism of Action (Visualized)
Figure 1: The nucleophilic attack on BCF-PB. The 2'-Fluoro substituent creates a specific steric environment that filters out weak nucleophiles, ensuring high fidelity for reactive cysteines.
In Vivo Performance: The Stability Challenge
While BCF-PB is a potent tool in the test tube, its application in live models (rodents) is severely limited by its chemical nature. It behaves as a "soft" electrophile, making it a magnet for Glutathione (GSH).
The Metabolic Wall
Upon intravenous or intraperitoneal administration, BCF-PB encounters millimolar concentrations of GSH in the blood and liver.
-
GSH Conjugation: The thiol group of GSH attacks the
-carbon of BCF-PB almost instantly ( mins in plasma). -
Mercapturic Acid Pathway: The conjugate is processed by
-glutamyl transpeptidase and excreted, rendering the drug ineffective against the target tissue. -
Toxicity: Rapid depletion of hepatic GSH can lead to oxidative stress and hepatotoxicity.
Comparative Stability Data
| Environment | Half-Life ( | Primary Degradation Pathway |
| PBS Buffer (pH 7.4) | > 24 Hours | Slow Hydrolysis |
| Human Plasma | ~15 Minutes | Non-specific Protein Binding (Albumin) |
| Whole Blood/Liver | < 2 Minutes | GSH Conjugation (Glutathione S-Transferase) |
In Vivo Fate Workflow (Visualized)
Figure 2: Pharmacokinetic fate of BCF-PB. The high reactivity that makes it useful in vitro results in rapid sequestration by the liver in vivo.
Recommendations for Researchers
When to use BCF-PB:
-
Fragment-Based Drug Discovery (FBDD): As a covalent "warhead" to test cysteine druggability in purified protein domains.
-
Bioconjugation: To attach fluorophores or pull-down tags to a protein, provided the protein is purified and GSH is absent.
-
Synthesis: As a precursor for synthesizing 2-aminothiazoles via the Hantzsch thiazole synthesis [2].
When to Avoid BCF-PB:
-
Systemic Drug Studies: Do not use as a systemic drug candidate without encapsulation (e.g., liposomes) or structural modification (e.g., converting to a reversible nitrile or acrylamide).
-
Intracellular Assays: If used in cell culture, wash cells thoroughly to remove media serum (which contains albumin/thiols) and expect lower potency due to intracellular GSH competition.
References
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[1][2] The Journal of Organic Chemistry, 68(4), 1594–1596.[2]
-
Jangid, D. K., & Dhadda, S. (2022).[3] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.[3] ResearchGate.
-
Singh, R. K., et al. (2023).[4] The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.[5] RSC Advances.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, reactive intermediates like 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide are invaluable for their ability to forge complex molecular architectures. However, their inherent reactivity necessitates a thorough understanding of safe handling and, critically, proper disposal procedures. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling Imperatives
Before addressing disposal, it is paramount to understand the inherent hazards of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide. As a halogenated phenacyl bromide, it should be treated as a potent lachrymator, meaning it can cause severe eye irritation and tearing. It is also a skin and respiratory tract irritant. Therefore, all handling must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Given the compound's reactivity, consider double-gloving.
-
Body Protection: A flame-resistant lab coat must be worn at all times.
In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[1]
Spill Management: A Proactive Approach
Even with the utmost care, spills can occur. A well-rehearsed spill response plan is a cornerstone of laboratory safety.
For a small spill of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide:
-
Alert and Isolate: Notify colleagues in the immediate vicinity and restrict access to the affected area.
-
Ensure Ventilation: The spill should be managed within a chemical fume hood.
-
Neutralize and Absorb: Cover the spill with a 1:1:1 mixture of sodium carbonate, calcium carbonate, and sand. This mixture will both neutralize the reactive bromide and absorb the material.
-
Collect and Package: Carefully sweep the mixture into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Pathways: A Decision-Making Framework
There are two primary, responsible pathways for the disposal of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide. The choice will depend on the quantity of waste and the resources available in your facility.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide waste.
Pathway 1: Chemical Neutralization for Small Quantities
For small quantities of residual 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, chemical neutralization can be an effective preliminary step to render the waste less hazardous before final disposal. This process leverages the high reactivity of the α-bromo ketone moiety.
Principle: The electrophilic carbon bearing the bromine is susceptible to nucleophilic attack. A mild base, such as sodium bicarbonate, can be used to hydrolyze the compound, replacing the bromide with a hydroxyl group and ultimately leading to less hazardous degradation products.
Experimental Protocol: Laboratory-Scale Neutralization
-
Preparation: In a fume hood, prepare a 10% aqueous solution of sodium bicarbonate. For every 1 gram of the bromo-ketone, you will need approximately 50 mL of the bicarbonate solution.
-
Reaction Setup: Place the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in a round-bottom flask equipped with a magnetic stirrer.
-
Solubilization: Add a water-miscible solvent, such as tetrahydrofuran (THF) or acetone, dropwise until the solid is fully dissolved.
-
Neutralization: Slowly add the 10% sodium bicarbonate solution to the stirred solution of the bromo-ketone. An exothermic reaction may occur, so the addition should be gradual.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting material.
-
Waste Collection: Once the reaction is complete, the entire mixture should be transferred to a labeled hazardous waste container for halogenated organic waste.
-
Final Disposal: The container should be sent for incineration through your institution's environmental health and safety office.
Pathway 2: Direct Disposal as Halogenated Hazardous Waste
This is the most straightforward and often required method for larger quantities of the compound or if your laboratory is not equipped for chemical neutralization.
Step-by-Step Procedure:
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams. 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide and any materials contaminated with it fall into the halogenated waste category.
-
Containerization: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container. The label should include:
-
The full chemical name: "3'-Bromo-5'-chloro-2'-fluorophenacyl bromide"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Lachrymator")
-
-
Storage: Store the sealed waste container in a well-ventilated, secondary containment area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. The standard and required method of disposal for halogenated organic compounds is high-temperature incineration.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazard | Lachrymator, Skin/Eye Irritant |
| Recommended PPE | Safety goggles, face shield, nitrile gloves, lab coat |
| Spill Neutralizing Agent | 1:1:1 mixture of sodium carbonate, calcium carbonate, and sand |
| Small-Scale Disposal | Chemical neutralization with 10% sodium bicarbonate solution followed by incineration. |
| Large-Scale Disposal | Direct collection in a labeled container for halogenated waste and subsequent incineration. |
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and environmental health and safety department for guidance tailored to your location and processes.
References
-
Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]
-
Wikipedia. (2023, November 28). α-Halo ketone. In Wikipedia. Retrieved from [Link]
-
YouTube. (2018, May 5). Alpha Halogenation of Ketones. The Organic Chemistry Tutor. Retrieved from [Link]
-
YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones. The Organic Chemistry Tutor. Retrieved from [Link]
-
Missouri University of Science and Technology. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central (PMC). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
